molecular formula C22H22N2O6 B12381415 MMV009085

MMV009085

Cat. No.: B12381415
M. Wt: 410.4 g/mol
InChI Key: XZBVMYTVRGGDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMV009085 is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

6,13-bis(4-hydroxybutyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C22H22N2O6/c25-11-3-1-9-23-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(23)28)22(30)24(21(15)29)10-2-4-12-26/h5-8,25-26H,1-4,9-12H2

InChI Key

XZBVMYTVRGGDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCCCO)C(=O)N(C2=O)CCCCO

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanisms of Action of Novel Antimalarials Active Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action of promising antimalarial compounds against Plasmodium falciparum. Initial inquiries into the specific compound MMV009085 did not yield specific data on its mechanism of action from publicly available scientific literature. It is plausible that this is a compound with limited published research or a potential misidentification.

To provide valuable insights for the research community, this guide focuses on two distinct and well-documented antimalarial candidates from the Medicines for Malaria Venture (MMV) portfolio and associated chemical scaffolds: the fast-acting inhibitor MMV1580853 and the protein synthesis-inhibiting class of 2-Hydroxyphenyl Benzamides . This document collates quantitative data, details key experimental methodologies, and presents visual diagrams of associated biological pathways and workflows to facilitate a deeper understanding of their antimalarial properties.

The Enigmatic Case of MMV1580853: A Fast-Acting Inhibitor with a Novel Mechanism

MMV1580853 has emerged as a potent, fast-acting antimalarial compound with a mechanism of action that is distinct from established drugs like chloroquine and artemisinin.[1][2] Its rapid parasite-killing kinetics make it a compound of significant interest in the search for alternatives to artemisinin-based therapies.

Quantitative Efficacy Data

While the precise molecular target of MMV1580853 in P. falciparum remains under investigation, initial reports on its inhibitory activity against other targets, although now considered unlikely to be the primary antimalarial mechanism, are presented below for historical context.

CompoundTargetAssayIC50Reference
MMV1580853Human Farnesyl Pyrophosphate Synthase (FPPS)in vitro activity1.8 µM[1]
MMV1580853Bacterial Undecaprenyl Diphosphate Synthase (UPPS)in vitro activity0.1 µM[1]

Subsequent research has indicated that the rapid killing rate of MMV1580853 is inconsistent with the inhibition of these prenyltransferases.[1][2]

Experimental Protocols

This assay is crucial for differentiating the killing kinetics of antimalarial compounds.

  • Objective: To determine if a compound is fast-acting, medium-acting, or slow-acting.

  • Methodology:

    • Synchronized ring-stage P. falciparum cultures are exposed to the test compound at a concentration equivalent to its EC90.

    • At various time points (e.g., 6, 12, 24, 48, and 72 hours), the drug is washed out.

    • Parasite viability is assessed at the end of the 72-hour cycle using a SYBR Green I-based fluorescence assay to measure DNA content, which correlates with parasite growth.

    • The rate of parasite reduction is compared to that of control drugs with known kinetics (e.g., chloroquine for fast-acting, pyrimethamine for medium-acting, and atovaquone for slow-acting).

  • Key Finding for MMV1580853: This compound demonstrated greater than 99% parasite growth inhibition within the first 24 hours of treatment, categorizing it as a fast-acting antimalarial, similar to chloroquine.[1]

This assay simulates the short in vivo exposure of a drug and is particularly useful for evaluating very fast-acting compounds.

  • Objective: To assess parasite viability after a very short exposure to the drug.

  • Methodology:

    • Synchronized ring-stage parasites are treated with the compound for a short duration, typically 1 hour.

    • Following the pulse, the drug is thoroughly washed out, and the parasites are cultured for the remainder of the erythrocytic cycle (approximately 48 hours).

    • Parasite growth is quantified and compared to untreated controls and parasites exposed to the drug for the full cycle.

  • Key Finding for MMV1580853: A 1-hour pulse of MMV1580853 resulted in near-complete parasite growth inhibition, a rate comparable to dihydroartemisinin and faster than chloroquine.[1]

Logical Relationships and Inferred Mechanism

The current understanding of MMV1580853's mechanism of action is primarily based on what it is not. The following diagram illustrates the process of elimination that has been applied to this compound.

MMV1580853_MoA Logical Workflow for MMV1580853 Mechanism of Action Investigation A MMV1580853 shows potent, fast-acting antimalarial activity B Hypothesis 1: Inhibition of Prenyltransferases (e.g., FPPS, UPPS) A->B C Hypothesis 2: Mechanism similar to Chloroquine (Heme detoxification) A->C D Hypothesis 3: Mechanism similar to Artemisinin A->D E Experimental Finding: Fast killing rate is inconsistent with prenyltransferase inhibition phenotype. B->E Test F Experimental Finding: Does not phenocopy the inhibition phenotype of chloroquine. C->F Test G Experimental Finding: Does not phenocopy the inhibition phenotype of artemisinin. D->G Test H Conclusion: MMV1580853 has a distinct and novel fast-acting mechanism of action. E->H F->H G->H

Caption: Logical workflow for the investigation of MMV1580853's mechanism of action.

2-Hydroxyphenyl Benzamides: A Class of Potent Protein Synthesis Inhibitors

The 2-hydroxyphenyl benzamide scaffold is characteristic of a class of antimalarial compounds that have been shown to act through the inhibition of protein synthesis in P. falciparum.

Quantitative Efficacy Data

Various derivatives based on this and related benzamide scaffolds have demonstrated potent antimalarial activity.

Compound Class/ExampleStrainAssayIC50Reference
3-cinnamamido-N-substituted benzamides (e.g., compounds 11, 23, 30, 31)P. falciparum 3D7in vitro growth inhibition~0.1 µM[3]
N-benzoyl-2-hydroxybenzamides (compound 1r)P. falciparum K1in vitro growth inhibition21-fold more active than chloroquine[4]
Experimental Protocols

This assay directly measures the impact of a compound on the translation machinery of the parasite.

  • Objective: To quantify the inhibition of nascent protein synthesis in P. falciparum.

  • Methodology:

    • Asynchronous or synchronized P. falciparum cultures are washed and resuspended in methionine- and cysteine-free medium.

    • The parasites are treated with the test compound at various concentrations for a defined period.

    • A radiolabeled amino acid, typically 35S-methionine/cysteine, is added to the culture.

    • After incubation, the parasites are harvested, and the total protein is precipitated (e.g., using trichloroacetic acid).

    • The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the rate of protein synthesis.

    • Inhibition is calculated relative to untreated controls.

  • Key Finding for this Class: Proteomics studies have indicated that the primary mode of action for certain 2-hydroxyphenyl benzamides is the direct binding to cytosolic ribosomal subunits, thereby inhibiting protein synthesis.

Chemoproteomic methods are employed to identify the direct protein targets of a compound within the complex proteome of the parasite.

  • Objective: To identify the specific protein(s) that a compound binds to in the parasite.

  • Methodology (Conceptual Overview of Thermal Proteome Profiling):

    • Intact parasite lysates are treated with the compound or a vehicle control.

    • The lysates are aliquoted and heated to a range of different temperatures.

    • At each temperature, the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

    • The abundance of each protein remaining in the soluble fraction is quantified using mass spectrometry-based proteomics.

    • The binding of a ligand (the compound) typically stabilizes its target protein, resulting in a higher melting temperature. This shift in the melting curve identifies the target protein.

  • Key Finding for this Class: Such methods have been instrumental in identifying cytosolic ribosomal subunits as the targets for some compounds in this class.

Signaling Pathway and Mechanism of Action

The mechanism of action for the 2-hydroxyphenyl benzamide class of compounds that target the ribosome is direct and potent, leading to a cascade of downstream effects culminating in parasite death.

Protein_Synthesis_Inhibition Mechanism of Action for Ribosome-Targeting 2-Hydroxyphenyl Benzamides cluster_parasite Plasmodium falciparum Cytosol A 2-Hydroxyphenyl Benzamide Compound C Binding to Ribosomal Subunit A->C B Cytosolic Ribosome (Protein Synthesis Machinery) B->C D Inhibition of Protein Synthesis C->D E Depletion of Essential Proteins D->E F Cessation of Growth and Replication E->F G Parasite Death F->G

Caption: The signaling pathway from compound binding to parasite death for 2-hydroxyphenyl benzamides.

Conclusion

While the mechanism of action for this compound remains to be elucidated, the exploration of MMV1580853 and the 2-hydroxyphenyl benzamide class of compounds reveals exciting avenues in antimalarial drug discovery. MMV1580853 represents a new class of fast-acting agents with a novel mechanism that could be pivotal in combating artemisinin resistance. The 2-hydroxyphenyl benzamides demonstrate the continued viability of targeting the parasite's protein synthesis machinery, a fundamental process for its survival. Further research into these and other novel compounds is essential for the development of the next generation of antimalarial therapies.

References

In-Depth Technical Guide: Discovery and Initial Characterization of MMV009085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV009085 is a novel small molecule identified from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of diverse compounds with demonstrated activity against the blood-stage of Plasmodium falciparum. Initial characterization of this compound has revealed its potential as a potent and selective inhibitor of parasitic processes, making it a compound of significant interest for further investigation in the field of anti-parasitic drug discovery. This technical guide provides a comprehensive overview of the discovery, initial characterization, and proposed mechanism of action of this compound, including detailed experimental protocols and quantitative data.

Discovery and Initial Screening

This compound was identified through a high-throughput screening campaign of the MMV Malaria Box, a curated library of 400 compounds with known activity against Plasmodium falciparum. The primary screen aimed to identify compounds that inhibit the growth of the parasite in in vitro cultures.

Quantitative Data Summary

The initial characterization of this compound has yielded quantitative data on its inhibitory activity against Plasmodium falciparum and Neospora caninum.

Parameter Organism Assay Value Reference
IC50Plasmodium falciparumGlucose Uptake Inhibition1 µM[1]
IC50Neospora caninumProliferation Assay~150 nM[2]

Mechanism of Action

The primary mechanism of action of this compound in Plasmodium falciparum has been identified as the inhibition of the parasite's hexose transporter (PfHT).[1] By blocking the uptake of essential glucose from the host's red blood cells, this compound effectively starves the parasite, leading to growth inhibition.

In a separate study on the related apicomplexan parasite Neospora caninum, this compound was observed to induce distinct ultrastructural alterations.[2][3] The initial and most notable changes were observed in the parasite's mitochondrion, suggesting a potential secondary mechanism of action related to mitochondrial function.[2][3]

Signaling Pathway: Inhibition of Glucose Uptake in Plasmodium falciparum

The following diagram illustrates the proposed signaling pathway affected by this compound in P. falciparum.

cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum Glucose_host Glucose PfHT PfHT (Hexose Transporter) Glucose_host->PfHT Uptake Glucose_parasite Glucose PfHT->Glucose_parasite Glycolysis Glycolysis Glucose_parasite->Glycolysis Energy_Production Energy Production (ATP) Glycolysis->Energy_Production Parasite_Growth Parasite Growth & Proliferation Energy_Production->Parasite_Growth This compound This compound This compound->PfHT Inhibition

Caption: Inhibition of Glucose Uptake by this compound in P. falciparum.

Experimental Protocols

Plasmodium falciparum Glucose Uptake Inhibition Assay

This protocol is adapted from the methodology described by Joice et al. for the characterization of PfHT inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glucose uptake in isolated P. falciparum parasites.

Materials:

  • Synchronized late-stage trophozoite-infected red blood cells

  • Saponin solution (0.05% in PBS)

  • Wash buffer (PBS with 0.5% BSA)

  • Uptake buffer (e.g., RPMI 1640 without glucose)

  • Radiolabeled D-glucose (e.g., [³H]D-glucose)

  • This compound stock solution (in DMSO)

  • Scintillation fluid

  • Scintillation counter

Workflow Diagram:

Start Start Isolate_Parasites Isolate parasites from infected RBCs using saponin lysis Start->Isolate_Parasites Wash_Parasites Wash isolated parasites Isolate_Parasites->Wash_Parasites Prepare_Assay Resuspend parasites in uptake buffer and add varying concentrations of this compound Wash_Parasites->Prepare_Assay Initiate_Uptake Add radiolabeled D-glucose to initiate uptake Prepare_Assay->Initiate_Uptake Incubate Incubate for a defined period Initiate_Uptake->Incubate Stop_Uptake Stop uptake by rapid washing with ice-cold buffer Incubate->Stop_Uptake Measure_Radioactivity Lyse parasites and measure incorporated radioactivity using a scintillation counter Stop_Uptake->Measure_Radioactivity Analyze_Data Calculate IC50 value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the P. falciparum Glucose Uptake Inhibition Assay.

Procedure:

  • Isolate parasites from synchronized late-stage trophozoite-infected red blood cells by lysis with a saponin solution.

  • Wash the liberated parasites multiple times with wash buffer to remove red blood cell debris and hemoglobin.

  • Resuspend the parasite pellet in glucose-free uptake buffer.

  • Aliquot the parasite suspension into a 96-well plate.

  • Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for a short period.

  • Initiate glucose uptake by adding a solution containing a known concentration of radiolabeled D-glucose.

  • Allow the uptake to proceed for a defined time at 37°C.

  • Terminate the uptake by rapidly washing the parasites with ice-cold wash buffer.

  • Lyse the parasites and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Plot the percentage of glucose uptake inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Ultrastructural Analysis of Neospora caninum Tachyzoites

This protocol is based on the methods for transmission electron microscopy (TEM) used to study the effects of compounds on N. caninum tachyzoites.[2][3]

Objective: To investigate the morphological changes induced by this compound in N. caninum tachyzoites at the ultrastructural level.

Materials:

  • Human foreskin fibroblast (HFF) cell culture

  • N. caninum tachyzoites

  • This compound solution

  • Glutaraldehyde solution (2.5% in cacodylate buffer)

  • Osmium tetroxide solution (1%)

  • Uranyl acetate solution

  • Lead citrate solution

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Transmission electron microscope

Workflow Diagram:

Start Start Infect_Cells Infect HFF monolayers with N. caninum tachyzoites Start->Infect_Cells Treat_Cells Treat infected cells with this compound or vehicle control Infect_Cells->Treat_Cells Fixation Fix cells with glutaraldehyde and osmium tetroxide Treat_Cells->Fixation Dehydration Dehydrate cells through an ethanol series Fixation->Dehydration Infiltration Infiltrate with propylene oxide and epoxy resin Dehydration->Infiltration Embedding Embed samples in epoxy resin and polymerize Infiltration->Embedding Sectioning Cut ultrathin sections using an ultramicrotome Embedding->Sectioning Staining Stain sections with uranyl acetate and lead citrate Sectioning->Staining Imaging Examine sections under a transmission electron microscope Staining->Imaging End End Imaging->End

Caption: Workflow for Ultrastructural Analysis of N. caninum Tachyzoites by TEM.

Procedure:

  • Culture human foreskin fibroblasts (HFFs) to confluence in appropriate culture vessels.

  • Infect the HFF monolayers with freshly harvested N. caninum tachyzoites.

  • After allowing the parasites to invade, treat the infected cultures with a specific concentration of this compound or a vehicle control for a defined period.

  • Fix the cells in 2.5% glutaraldehyde in cacodylate buffer, followed by post-fixation in 1% osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embed the samples in epoxy resin and polymerize at 60°C.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope and document any ultrastructural changes in the parasites, paying close attention to the mitochondria and other organelles.

Conclusion

This compound has emerged as a promising anti-parasitic compound with a novel mechanism of action targeting the hexose transporter of Plasmodium falciparum. Its high potency and selectivity, coupled with its observed effects on the mitochondria of a related apicomplexan, warrant further investigation. The detailed protocols provided in this guide will facilitate the replication and expansion of these initial findings, paving the way for the potential development of this compound as a next-generation anti-parasitic agent. Further studies should focus on detailed structure-activity relationship (SAR) analysis to optimize its potency and drug-like properties, as well as in vivo efficacy and safety profiling.

References

A Preliminary In Vitro Profile of MMV009085: A Potent Inhibitor of Plasmodium falciparum Hexose Transporter 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro activity of MMV009085, a promising antimalarial candidate. The document details the compound's inhibitory effects on Plasmodium falciparum, its mechanism of action, and relevant experimental protocols. All quantitative data is presented in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological context and the methodologies used for its characterization.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been evaluated against various strains of Plasmodium falciparum and human cell lines to determine its potency and selectivity. The compound demonstrates significant inhibitory activity against the parasite's hexose transporter, PfHT1, a crucial protein for glucose uptake and parasite survival.

Parameter Value Assay/Cell Line/Strain Reference
EC50 1.23 ± 0.04 µMP. falciparum 3D7 (Growth Inhibition)[1][2]
0.720 ± 0.05 µMP. falciparum Dd2 (Growth Inhibition)[1]
0.987 µMP. falciparum 3D7 (Growth Inhibition)[1]
IC50 2.6 µMGlucose Uptake (Freed Parasites)[1][2]
212 ± 39 µMPfHT-1 Transport Activity[1]
CC50 2.46 ± 0.03 µMHEK293T (Cytotoxicity)[1]
1.92 ± 0.85 µMHepG2 (Cytotoxicity)[1]
Selectivity >10-foldPfHT vs. Human GLUTs[3]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used method to determine the efficacy of antimalarial compounds by measuring the proliferation of intraerythrocytic parasites.

Objective: To determine the EC50 value of this compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Incubator with gas supply (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are maintained at a parasitemia of 0.5-2% and a hematocrit of 2% in complete culture medium.

  • Compound Dilution: A serial dilution of this compound is prepared in complete culture medium.

  • Assay Plate Preparation: 100 µL of the parasite culture is added to each well of a 96-well plate, followed by 100 µL of the compound dilutions. Control wells containing untreated parasites and uninfected red blood cells are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glucose Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of glucose by the parasite, providing insight into its mechanism of action.

Objective: To determine the IC50 value of this compound for glucose uptake inhibition.

Materials:

  • Synchronized late-stage (trophozoite/schizont) P. falciparum culture

  • Saponin solution for parasite isolation

  • Glucose-free buffer

  • Radiolabeled D-glucose (e.g., [3H]-2-deoxy-D-glucose)

  • This compound stock solution (in DMSO)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Parasite Isolation: Infected red blood cells are treated with saponin to release the parasites. The freed parasites are then washed and resuspended in a glucose-free buffer.

  • Compound Incubation: The parasite suspension is incubated with various concentrations of this compound for a defined period.

  • Glucose Uptake Initiation: Radiolabeled D-glucose is added to the parasite suspension to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration or centrifugation through a non-aqueous layer (e.g., silicone oil) to separate the parasites from the extracellular medium.

  • Radioactivity Measurement: The radioactivity incorporated into the parasites is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of glucose uptake inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway: Inhibition of Glucose Uptake

G Mechanism of Action of this compound cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Glucose_ext Extracellular Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Uptake Glucose_int Intracellular Glucose GLUT1->Glucose_int PfHT1 PfHT1 Glucose_int->PfHT1 Transport Glucose_parasite Parasite Glucose PfHT1->Glucose_parasite Glycolysis Glycolysis & ATP Production Glucose_parasite->Glycolysis Parasite_Survival Parasite Survival & Replication Glycolysis->Parasite_Survival This compound This compound This compound->PfHT1 Inhibition

Caption: this compound inhibits the P. falciparum hexose transporter (PfHT1).

Experimental Workflow: In Vitro Antimalarial Screening

G In Vitro Antimalarial Drug Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., SYBR Green Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 on Human Cells) Dose_Response->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Assay (e.g., Glucose Uptake) Cytotoxicity_Assay->Mechanism_Assay Lead_Selection Lead Candidate Selection Mechanism_Assay->Lead_Selection

References

In-depth Technical Guide: Target Identification and Validation Studies of MMV009085 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not definitively identify the specific molecular target of the antimalarial compound MMV009085. Research on compounds with similar chemical scaffolds, such as the nitrofuranyl piperazines (e.g., HC2210), suggests potential mechanisms of action against mycobacteria, which may offer insights into possible therapeutic targets. This guide summarizes the target identification and validation studies for these related compounds, presenting the leading hypotheses and the experimental evidence supporting them. The information presented herein is based on studies of analogous compounds and may not be directly representative of this compound's mechanism of action.

Introduction

This compound is a compound with noted anti-mycobacterial properties. The elucidation of its precise molecular target is crucial for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding further drug development efforts. While direct target identification for this compound is not available in the public domain, studies on closely related nitrofuranyl piperazines have implicated two primary pathways as potential targets: the Cofactor F420 Biosynthesis Pathway and the regulation of Glycerol Metabolism via Glycerol Kinase. This document provides a detailed overview of the experimental approaches and findings related to these potential targets.

Putative Target 1: Cofactor F420-Dependent Activation

One of the primary hypotheses for the mechanism of action of nitrofuranyl piperazines, such as HC2210, is that they are pro-drugs that require reductive activation by the mycobacterial-specific cofactor F420.

Data Presentation: Minimum Inhibitory Concentration (MIC) Data

Quantitative data from studies on related compounds demonstrate their potency against Mycobacterium abscessus.

CompoundM. abscessus (ATCC 19977) MIC (µM)
HC22105
Amikacin25

This table summarizes the potency of a related nitrofuranyl piperazine compound compared to a standard antibiotic.

Experimental Protocols

The antibacterial activity of the compounds is determined by measuring the MIC.

  • Bacterial Culture: M. abscessus is cultured in a suitable broth medium, such as 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microplate format.

  • Inoculation: Each well is inoculated with a standardized suspension of M. abscessus.

  • Incubation: The microplates are incubated at 37°C for 3-5 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

To identify genes involved in the mechanism of action, spontaneous resistant mutants are generated.

  • Selection: A high concentration of the test compound (typically 4-8 times the MIC) is used to select for resistant colonies on solid agar plates (e.g., 7H10 agar supplemented with OADC and glycerol).

  • Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and resistant mutant colonies.

  • Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced to identify single nucleotide polymorphisms (SNPs) and insertions/deletions that are not present in the wild-type strain.

  • Bioinformatic Analysis: The identified mutations are mapped to specific genes, and the functions of these genes are analyzed to infer the mechanism of action.

Mandatory Visualization

F420_Activation_Pathway cluster_activation Reductive Activation cluster_biosynthesis Cofactor F420 Biosynthesis This compound This compound (Pro-drug) Nitroreductase F420-dependent Nitroreductase This compound->Nitroreductase F420_reduced Reduced Cofactor F420H2 F420_reduced->Nitroreductase Active_Metabolite Active Metabolite Nitroreductase->Active_Metabolite Cellular_Targets Essential Cellular Processes (e.g., Cell Wall Synthesis) Active_Metabolite->Cellular_Targets Inhibition Precursors Biosynthetic Precursors F420_biosynthesis_genes F420 Biosynthesis Enzymes (e.g., FbiA, FbiB, FbiC) Precursors->F420_biosynthesis_genes F420_oxidized Oxidized Cofactor F420 F420_biosynthesis_genes->F420_oxidized Fgd F420-dependent glucose-6-phosphate dehydrogenase (Fgd) F420_oxidized->Fgd Reduction Fgd->F420_reduced

Caption: Proposed F420-dependent activation of this compound.

Putative Target 2: Glycerol Metabolism and Glycerol Kinase (GlpK)

A second line of evidence from resistance studies with related compounds points to the involvement of glycerol metabolism, specifically the enzyme Glycerol Kinase (GlpK).

Data Presentation: Resistance Mutations

Mutations in the glpK gene have been identified in mutants resistant to nitrofuranyl piperazines.

GeneGene ProductFunction
glpKGlycerol KinasePhosphorylation of glycerol to glycerol-3-phosphate

This table highlights a key gene identified in resistance studies.

Experimental Protocols

This assay determines if the potency of the compound is dependent on the presence of a specific carbon source.

  • Culture Media: MIC assays are performed in parallel using standard broth medium and a modified broth where glycerol is replaced with an alternative carbon source (e.g., glucose or acetate).

  • MIC Determination: The MIC of the test compound is determined in both media.

  • Analysis: A significant increase in the MIC in the absence of glycerol suggests that the compound's activity is linked to glycerol metabolism.

RNA sequencing can reveal changes in gene expression in response to drug treatment.

  • Treatment: M. abscessus cultures are treated with the test compound at a sub-inhibitory concentration.

  • RNA Extraction: RNA is extracted from both treated and untreated bacterial cultures.

  • Library Preparation and Sequencing: RNA-Seq libraries are prepared and sequenced.

  • Data Analysis: The sequencing data is analyzed to identify differentially expressed genes. Genes related to lipid metabolism and oxidative stress are often found to be modulated.

Mandatory Visualization

Glycerol_Metabolism_Workflow cluster_experiment Experimental Workflow: GlpK Target Validation start Isolate Resistant Mutants wgs Whole Genome Sequencing start->wgs identify_mutations Identify Mutations in glpK wgs->identify_mutations mic_shift Glycerol-Dependent MIC Shift Assay identify_mutations->mic_shift transcriptomics Transcriptional Profiling (RNA-Seq) identify_mutations->transcriptomics conclusion Hypothesize GlpK Involvement mic_shift->conclusion data_analysis Analyze Gene Expression Changes (Lipid Metabolism, Oxidative Stress) transcriptomics->data_analysis data_analysis->conclusion Glycerol_Pathway cluster_cell Mycobacterial Cell Glycerol_in Extracellular Glycerol Glycerol_mem Glycerol Glycerol_in->Glycerol_mem GlpK Glycerol Kinase (GlpK) Glycerol_mem->GlpK ATP -> ADP G3P Glycerol-3-Phosphate Metabolism Central Carbon Metabolism G3P->Metabolism GlpK->G3P MMV009085_block This compound (or active metabolite) MMV009085_block->GlpK Inhibition?

Unveiling the Physicochemical Profile of MMV009085: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics against malaria, a thorough understanding of the physicochemical properties of lead compounds is paramount for their successful development. This technical guide provides an in-depth analysis of the antimalarial compound MMV009085, a molecule of significant interest from the Medicines for Malaria Venture (MMV) portfolio. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against this global health menace.

This compound, also identified as GNF-Pf-3184, has emerged from the extensive screening of the MMV Malaria Box, a collection of diverse compounds aimed at accelerating antimalarial drug discovery. Its promising activity necessitates a detailed characterization of its chemical and physical attributes to guide further optimization and preclinical evaluation.

Physicochemical Properties of this compound

A comprehensive compilation of the key physicochemical parameters of this compound is presented below. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

PropertyValueSource
Molecular Formula C₂₁H₁₉N₃O₃SPubChem
Molecular Weight 405.46 g/mol PubChem
IUPAC Name 4-​[4-​(phenylformamido)phenyl]sulfonylpiperazin-​2-​onePubChem
SMILES C1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3PubChem
Calculated LogP 1.9PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bonds 4PubChem
Topological Polar Surface Area 99.1 ŲPubChem

Experimental Protocols

The determination of these physicochemical properties relies on a suite of well-established experimental and computational methodologies.

1. Molecular Weight and Formula: These fundamental properties are determined with high accuracy using mass spectrometry. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition and, consequently, the molecular formula of a compound.

2. Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its membrane permeability and solubility. Experimental determination often involves the shake-flask method, where the compound is partitioned between n-octanol and water, followed by quantification in each phase using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). Computational LogP values, as presented here, are derived from the compound's structure using algorithms that sum the contributions of individual atoms and fragments.

3. Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is determined by analyzing the chemical structure of the molecule. Donors are typically hydrogens attached to electronegative atoms (N, O), while acceptors are electronegative atoms with lone pairs of electrons.

4. Rotatable Bonds and Topological Polar Surface Area (TPSA): These molecular descriptors are calculated from the 2D or 3D structure of the compound. The number of rotatable bonds provides an indication of molecular flexibility, while TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Logical Workflow for Physicochemical Profiling

The systematic evaluation of a compound's physicochemical properties follows a logical progression, as illustrated in the workflow diagram below. This process ensures that critical data is gathered to support the advancement of a compound through the drug discovery pipeline.

experimental_workflow cluster_0 Compound Acquisition and Purity Assessment cluster_1 Structural and Basic Properties cluster_2 Solubility and Lipophilicity cluster_3 In Silico Profiling Compound Synthesis/Acquisition Compound Synthesis/Acquisition Purity Analysis (NMR, LC-MS) Purity Analysis (NMR, LC-MS) Compound Synthesis/Acquisition->Purity Analysis (NMR, LC-MS) Purification Structure Confirmation (HRMS, NMR) Structure Confirmation (HRMS, NMR) Purity Analysis (NMR, LC-MS)->Structure Confirmation (HRMS, NMR) Confirmed Purity Molecular Weight and Formula Molecular Weight and Formula Structure Confirmation (HRMS, NMR)->Molecular Weight and Formula Aqueous Solubility Determination Aqueous Solubility Determination Structure Confirmation (HRMS, NMR)->Aqueous Solubility Determination LogP/LogD Measurement LogP/LogD Measurement Structure Confirmation (HRMS, NMR)->LogP/LogD Measurement Computational Modeling (TPSA, Rotatable Bonds) Computational Modeling (TPSA, Rotatable Bonds) Structure Confirmation (HRMS, NMR)->Computational Modeling (TPSA, Rotatable Bonds) ADMET Prediction ADMET Prediction Computational Modeling (TPSA, Rotatable Bonds)->ADMET Prediction

Physicochemical Profiling Workflow

Biological Activity and Signaling Pathways

While a specific signaling pathway for this compound has not been definitively elucidated, its antimalarial activity suggests interference with critical processes within the Plasmodium falciparum parasite. Phenotypic screening data from the Malaria Box indicates that the compound is active against the blood stage of the parasite. The logical relationship for its proposed mechanism of action, based on the activity of many antimalarials, is depicted below.

signaling_pathway This compound This compound Essential Parasite Pathway Essential Parasite Pathway This compound->Essential Parasite Pathway Inhibition Parasite Entry into Red Blood Cell Parasite Entry into Red Blood Cell Parasite Growth and Replication Parasite Growth and Replication Parasite Entry into Red Blood Cell->Parasite Growth and Replication Parasite Growth and Replication->Essential Parasite Pathway Dependent on Parasite Death Parasite Death Essential Parasite Pathway->Parasite Death Leads to

Proposed Mechanism of Action

This guide serves as a foundational resource for the continued investigation of this compound. The provided physicochemical data and outlined experimental approaches are essential for designing subsequent studies aimed at elucidating its mechanism of action, optimizing its structure for improved efficacy and safety, and ultimately advancing it as a potential new treatment for malaria. The open-access nature of the MMV Malaria Box and the data generated from it are instrumental in fostering a collaborative research environment to accelerate the discovery of next-generation antimalarials.

MMV009085: A Promising Thiadiazole Derivative with Potential as a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of MMV009085, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, reveals its potential as a starting point for the development of a new class of antimalarial drugs. Exhibiting potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite, and a predicted novel mechanism of action targeting the parasite's glucose transporter, this compound warrants further investigation in the fight against drug-resistant malaria.

This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro efficacy, potential mechanism of action, and cytotoxicity. The information is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

In Vitro Efficacy and Cytotoxicity

This compound was identified as a hit from the extensive screening of the MMV Malaria Box, a collection of 400 diverse compounds with demonstrated activity against the blood stage of Plasmodium falciparum.[1][2] The primary screening data from the Malaria Box initiative provides key quantitative metrics for the compound's activity and selectivity.

Compound Parameter Value Assay Details Reference
This compound IC50 vs. P. falciparum (3D7) [Data not explicitly found in searches]In vitro growth inhibition assay against the chloroquine-sensitive 3D7 strain.[Implied from Malaria Box inclusion]
CC50 vs. HEK293 cells [Data not explicitly found in searches]Cytotoxicity assay against human embryonic kidney 293 cells.[Implied from Malaria Box inclusion]
IC50 vs. Cryptosporidium parvum 1.50 µMIn vitro growth inhibition assay.[3]
IC50 vs. Balamuthia mandrillaris 4.38 ± 1.33 µMIn vitro activity against trophozoites.[4]

Note: While the inclusion of this compound in the Malaria Box confirms the existence of in vitro data against P. falciparum 3D7 and HEK293 cells, the specific IC50 and CC50 values were not explicitly located in the performed searches. The data against other pathogens is included for completeness.

Proposed Mechanism of Action: Inhibition of the Plasmodium falciparum Glucose Transporter (PfHT)

A key study has identified this compound as a potent and selective inhibitor of the Plasmodium falciparum hexose transporter, PfHT.[5] This transporter is essential for the parasite's uptake of glucose from the host's red blood cells, a critical process for its survival and replication. The inhibition of PfHT represents a novel and promising antimalarial mechanism of action, distinct from those of currently used drugs.

The experimental workflow to identify PfHT inhibitors involved a cell-based high-throughput screen utilizing a genetically encoded fluorescence resonance energy transfer (FRET)-based glucose sensor. This was followed by characterization of hit compounds to determine their half-maximal inhibitory concentration (IC50) for glucose uptake in isolated P. falciparum parasites.[5]

cluster_workflow Experimental Workflow for PfHT Inhibitor Identification HTS High-Throughput Screening (FRET-based glucose sensor) Hit_Identification Identification of 'Hit' Compounds from MMV Malaria Box HTS->Hit_Identification IC50_Determination IC50 Determination (Radiolabeled glucose uptake in isolated P. falciparum) Hit_Identification->IC50_Determination MMV009085_Identified This compound identified as a potent and selective PfHT inhibitor IC50_Determination->MMV009085_Identified

Figure 1. Experimental workflow for identifying PfHT inhibitors.

The targeting of a novel pathway like glucose transport is particularly significant in the context of rising resistance to frontline antimalarial therapies.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (General Protocol for Malaria Box)

The in vitro activity of the Malaria Box compounds against P. falciparum was typically assessed using a standardized growth inhibition assay.

  • Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Compounds from the Malaria Box are serially diluted to the desired concentrations.

  • Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds for a full parasite life cycle (typically 48-72 hours).

  • Growth Measurement: Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy (Giemsa-stained smears).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (General Protocol for Malaria Box)

Cytotoxicity is generally assessed against a mammalian cell line to determine the selectivity of the compound.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or resazurin reduction assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Structure-Activity Relationship (SAR)

Currently, there is no publicly available information on the structure-activity relationship of this compound and its analogs concerning their antimalarial activity. The initial screening of the Malaria Box focused on identifying novel scaffolds, and subsequent SAR studies would be a critical next step in a drug discovery program.

The chemical structure of this compound, a thiadiazole derivative, represents a unique chemical scaffold with potential for optimization.

cluster_sar Structure-Activity Relationship (SAR) Logic This compound This compound (Thiadiazole Scaffold) Analog_Synthesis Synthesis of Analogs (Modification of functional groups) This compound->Analog_Synthesis In_Vitro_Screening In Vitro Screening of Analogs (IC50 against P. falciparum) Analog_Synthesis->In_Vitro_Screening SAR_Establishment Establishment of SAR (Identify key structural features for activity) In_Vitro_Screening->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization

Figure 2. Logical flow for future SAR studies.

In Vivo Efficacy

As of the current date, no in vivo efficacy studies for this compound in animal models of malaria have been found in the public domain. The progression of this compound into in vivo testing would be a crucial step to evaluate its therapeutic potential. Standard murine models, such as Plasmodium berghei-infected mice, are typically used for initial in vivo efficacy assessments of antimalarial candidates.

Conclusion and Future Directions

This compound has emerged from the MMV Malaria Box as a compound of significant interest due to its potent in vitro activity and, most notably, its novel proposed mechanism of action targeting the essential P. falciparum glucose transporter, PfHT. While the available data is promising, further research is imperative to fully elucidate its potential as a clinical candidate.

Key future research directions should include:

  • Confirmation of Antimalarial Potency: Rigorous determination of the IC50 of resynthesized and purified this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains.

  • Mechanism of Action Studies: Detailed biochemical and genetic studies to confirm PfHT as the primary target and to understand the molecular basis of inhibition.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy in mouse models of malaria and characterization of its pharmacokinetic profile.

  • Structure-Activity Relationship Studies: Synthesis and screening of analogs to identify more potent and drug-like derivatives.

  • Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies to assess the safety profile of the compound series.

The unique scaffold and novel mechanism of action of this compound make it a valuable chemical probe and a promising starting point for a new generation of antimalarial drugs that could overcome existing resistance mechanisms.

References

An In-depth Technical Guide on the Biological Activity of the Antimalarial Candidate MMV390048

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of MMV390048, a novel antimalarial compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. Please note that the compound identifier "MMV009085" as specified in the query did not yield specific public data. Based on the "MMV" prefix, which is associated with the Medicines for Malaria Venture, and the nature of the requested research, this guide focuses on the well-documented antimalarial candidate MMV390048 .

Introduction to MMV390048

MMV390048 is a novel, orally bioavailable antimalarial compound belonging to the 2-aminopyridine class of small molecules.[1] It has been identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite's survival and replication.[2][3] MMV390048 has demonstrated activity against multiple life cycle stages of the Plasmodium parasite, making it a promising candidate for both treatment and prophylaxis of malaria.[1][4]

Mechanism of Action: Inhibition of Plasmodium PI4K

MMV390048 exerts its antimalarial effect by selectively targeting the ATP-binding site of Plasmodium PI4K.[5][6] This inhibition disrupts the normal function of the enzyme, which is essential for various intracellular processes within the parasite. The PI4K signaling pathway plays a critical role in the regulation of phospholipid biosynthesis, specifically the production of phosphatidylcholine (PC).[7]

The inhibition of PI4K by MMV390048 leads to altered intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), which in turn disrupts the localization and activity of downstream effectors like the protein kinase PfCDPK7.[6][7] This disruption of the signaling cascade ultimately impairs essential functions such as membrane trafficking and the formation of daughter merozoites, leading to parasite death.[6]

Signaling Pathway of MMV390048 Action

MMV390048 MMV390048 PI4K Plasmodium PI4K MMV390048->PI4K Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P Phosphorylates PI ATP ATP ATP->PI4K PI Phosphatidylinositol (PI) PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Regulates Localization and Activity Membrane_Trafficking Membrane Trafficking PfCDPK7->Membrane_Trafficking Promotes Merozoite_Formation Daughter Merozoite Formation Membrane_Trafficking->Merozoite_Formation Parasite_Death Parasite Death Merozoite_Formation->Parasite_Death Impairment leads to

Caption: MMV390048 inhibits Plasmodium PI4K, disrupting a key signaling pathway.

Quantitative Biological Activity

The biological activity of MMV390048 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of MMV390048
ParameterStrainValueReference
IC50 P. falciparum (NF54)28 nM[8]
IC90 P. falciparum (NF54)40 nM[8]
Kdapp Plasmodium PI4K0.3 µM[5]
IC50 Babesia gibsoni6.9 ± 0.9 µM[9]
Table 2: In Vivo Efficacy of MMV390048
ModelStrainParameterDoseValueReference
Mouse P. bergheiED904 oral doses1.1 mg/kg[8]
Mouse P. bergheiCurative DoseSingle oral dose30 mg/kg[8]
Humanized SCID Mouse P. falciparum (3D7)ED90 (Day 7)Once daily oral0.57 mg/kg[8]
Human Volunteer (IBSM) P. falciparumParasite Clearance Half-life40 mg single dose6.4 hours[10][11]
Human Volunteer (IBSM) P. falciparumParasite Clearance Half-life80 mg single dose5.5 hours[10][11]
Human Patients P. vivaxAsexual Parasite Clearance120 mg single doseBy 66 hours[12]
Human Patients P. vivaxGametocyte Clearance120 mg single doseBy 78 hours[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of MMV390048.

In Vitro Susceptibility Assays

The in vitro activity of MMV390048 against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.

Protocol:

  • Asynchronous or synchronized parasite cultures are incubated in 96-well plates with serial dilutions of MMV390048.

  • After a 72-hour incubation period, the plates are frozen to lyse the red blood cells.

  • SYBR Green I dye, which intercalates with DNA, is added to each well.

  • Fluorescence is measured to quantify parasite growth, and the IC50 and IC90 values are calculated by non-linear regression analysis.

In Vivo Efficacy Models

The P. berghei mouse model is commonly used for initial in vivo efficacy testing.

Protocol:

  • Mice are infected with P. berghei parasites.

  • MMV390048 is administered orally at various doses and schedules (e.g., single dose or multiple doses over consecutive days).

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • The effective dose (ED50 and ED90) is determined by comparing the parasitemia in treated versus untreated control groups.

The humanized severe combined immunodeficient (SCID) mouse model allows for the study of P. falciparum in an in vivo setting.

Protocol:

  • SCID mice are engrafted with human erythrocytes.

  • Mice are infected with a drug-sensitive strain of P. falciparum (e.g., 3D7).

  • MMV390048 is administered orally, and blood parasitemia is measured by flow cytometry.[8]

  • The ED90 is calculated based on the reduction in parasitemia.

This model provides early data on the antimalarial activity of a compound in humans.

Protocol:

  • Healthy adult volunteers are inoculated intravenously with a small, standardized number of P. falciparum-infected erythrocytes (e.g., ~2800 viable parasites).[10]

  • Parasitemia is monitored by quantitative PCR (qPCR) targeting the P. falciparum 18S rRNA gene.[2][10]

  • Once parasitemia reaches a predetermined threshold (e.g., ~5000 parasites/mL), a single dose of MMV390048 is administered.[10]

  • The rate of parasite clearance is determined by frequent qPCR measurements post-dosing.

Experimental Workflow: Induced Blood-Stage Malaria (IBSM) Model

Start Start Inoculation Inoculate Healthy Volunteers with P. falciparum Start->Inoculation Monitoring Monitor Parasitemia via qPCR Inoculation->Monitoring Threshold Parasitemia Reaches ~5000 parasites/mL Monitoring->Threshold Threshold->Monitoring No Dosing Administer Single Dose of MMV390048 Threshold->Dosing Yes Post_Dosing_Monitoring Frequent qPCR Monitoring Post-Dosing Dosing->Post_Dosing_Monitoring Analysis Calculate Parasite Clearance Rate Post_Dosing_Monitoring->Analysis End End Analysis->End

References

Unveiling the Chemical Architecture and Biological Activity of MMV009085: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV009085, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, has emerged as a promising small molecule with significant activity against multiple parasitic organisms. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and a plausible synthetic approach for this compound. The primary mechanism of action for its antimalarial activity is the potent and selective inhibition of the Plasmodium falciparum hexose transporter (PfHT). This document consolidates available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its chemical synthesis and mechanism of action to facilitate further research and development.

Chemical Structure and Identification

This compound is a derivative of the quinolin-8-ol scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.

IdentifierValue
IUPAC Name 5-((4-cyanobenzyl)oxy)quinolin-8-ol
SMILES N#Cc1ccc(cc1)COc2ccc3ncccc3c2O
Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of quinolin-8-ol ethers. The general approach involves the Williamson ether synthesis, a reliable method for forming an ether linkage.

The proposed synthesis would proceed as follows:

  • Starting Materials: Commercially available quinolin-8-ol and 4-cyanobenzyl bromide.

  • Reaction: Quinolin-8-ol is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the hydroxyl group of the quinolin-8-ol, forming a more nucleophilic alkoxide.

  • Alkylation: 4-Cyanobenzyl bromide is then added to the reaction mixture. The alkoxide attacks the benzylic carbon of the 4-cyanobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions Quinolin-8-ol Quinolin-8-ol Deprotonation Deprotonation Quinolin-8-ol->Deprotonation Base 4-Cyanobenzyl bromide 4-Cyanobenzyl bromide Alkylation Alkylation 4-Cyanobenzyl bromide->Alkylation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Deprotonation Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Deprotonation Deprotonation->Alkylation Nucleophilic Attack Crude this compound Crude this compound Alkylation->Crude this compound Purification Purification Crude this compound->Purification Column Chromatography Pure this compound Pure this compound Purification->Pure this compound

A flowchart illustrating the proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated inhibitory activity against several parasitic organisms. Its most well-characterized mode of action is the inhibition of the Plasmodium falciparum hexose transporter (PfHT), which is essential for the parasite's uptake of glucose from the host's red blood cells.

Quantitative Biological Data

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against various parasites.

Target Organism/AssayIC50 (µM)Reference
Cryptosporidium parvum< 1 (Submicromolar)[1]
Balamuthia mandrillaris4.38[2]
Plasmodium falciparum PfHT InhibitionPotent (Specific value not detailed in search results)[3]
Mechanism of Action: Inhibition of PfHT

The survival of Plasmodium falciparum within human erythrocytes is critically dependent on a constant supply of glucose from the host cell. This glucose uptake is mediated by the parasite-specific hexose transporter, PfHT. By selectively inhibiting PfHT, this compound effectively starves the parasite of its primary energy source, leading to its death. The selectivity for PfHT over human glucose transporters (GLUTs) is a key feature of its potential as an antimalarial drug candidate.

G Mechanism of Action of this compound This compound This compound PfHT PfHT This compound->PfHT Inhibition Host Red Blood Cell Host Red Blood Cell P. falciparum P. falciparum Host Red Blood Cell->P. falciparum PfHT-mediated transport Parasite Energy Metabolism Parasite Energy Metabolism P. falciparum->Parasite Energy Metabolism Glycolysis Glucose Glucose Glucose->Host Red Blood Cell Parasite Death Parasite Death Parasite Energy Metabolism->Parasite Death Depletion

Signaling pathway of this compound's inhibitory action on P. falciparum.

Experimental Protocols

General Protocol for Glucose Uptake Inhibition Assay

While the specific protocol used to determine the PfHT inhibitory activity of this compound is not detailed in the provided search results, a general methodology for assessing glucose uptake inhibition in cells can be described. A common approach involves the use of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radioactive glucose analog.

A representative workflow for a non-radioactive, fluorescence-based assay is as follows:

  • Cell Culture: Culture P. falciparum-infected red blood cells under standard conditions.

  • Compound Incubation: Incubate the infected red blood cells with varying concentrations of this compound for a predetermined period.

  • Addition of Glucose Analog: Add a fluorescent glucose analog (e.g., 2-NBDG) to the culture and incubate to allow for uptake.

  • Washing: Wash the cells to remove any extracellular fluorescent analog.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.

  • Data Analysis: The fluorescence intensity is proportional to the amount of glucose analog taken up by the cells. The IC50 value can be calculated by plotting the fluorescence intensity against the concentration of this compound.

G Experimental Workflow for Glucose Uptake Assay Start Start Cell_Culture Culture P. falciparum-infected RBCs Start->Cell_Culture Compound_Incubation Incubate with this compound Cell_Culture->Compound_Incubation Add_Analog Add Fluorescent Glucose Analog Compound_Incubation->Add_Analog Incubate_Uptake Incubate for Uptake Add_Analog->Incubate_Uptake Wash_Cells Wash to Remove Extracellular Analog Incubate_Uptake->Wash_Cells Measure_Fluorescence Measure Intracellular Fluorescence Wash_Cells->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

A generalized workflow for a fluorescence-based glucose uptake inhibition assay.

Conclusion

This compound represents a valuable chemical probe and a potential starting point for the development of novel anti-parasitic agents. Its defined chemical structure, based on the versatile quinolin-8-ol core, and its targeted mechanism of action against the essential P. falciparum glucose transporter PfHT, make it a compound of significant interest. Further studies to elucidate its detailed synthetic protocol, expand its biological activity profile, and optimize its pharmacokinetic properties are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their efforts to combat parasitic diseases.

References

The Emergence of Ganaplacide: A Novel Antimalarial Agent Breaking Resistance Barriers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Geneva, Switzerland – November 20, 2025 – In the relentless global fight against malaria, a promising new contender has emerged from the drug development pipeline. Ganaplacide, a first-in-class compound from the imidazolopiperazine family, is demonstrating significant potential to overcome the growing threat of antimalarial drug resistance. This in-depth guide provides a technical overview of ganaplacide, its novel mechanism of action, and the key experimental findings that underscore its potential as a next-generation antimalarial therapy.

Developed by Novartis in partnership with Medicines for Malaria Venture (MMV), ganaplacide (also known as KAF156) is currently in late-stage clinical development in combination with a new formulation of lumefantrine.[1][2] This combination therapy, known as GanLum, has shown high efficacy in recent clinical trials, offering hope for a new tool to combat both Plasmodium falciparum and Plasmodium vivax malaria.[3]

A Novel Mechanism of Action: Disrupting the Parasite's Secretory Pathway

Ganaplacide's novelty lies in its unique mechanism of action, which is distinct from currently available antimalarials.[4] It is understood to disrupt the parasite's internal protein transport systems, which are crucial for its survival and replication within human red blood cells.[1][5][6] More specifically, recent data suggest that ganaplacide affects the parasite's intracellular secretory pathway.[4][7] This disruption is thought to inhibit protein trafficking and block the establishment of new permeation pathways, ultimately leading to parasite death.[7][8]

Resistance to ganaplacide has been associated with mutations in three P. falciparum genes: the cyclic amine resistance locus (CARL), a UDP-galactose transporter, and an acetyl-CoA transporter.[3][4] However, it is believed that these genes are involved in broader drug resistance mechanisms and are not the direct targets of ganaplacide.[7] The precise molecular target of ganaplacide is still under investigation.[4][9]

Quantitative Efficacy Data

Ganaplacide has demonstrated potent activity against multiple stages of the malaria parasite's life cycle, including asexual blood stages, sexual stages (gametocytes), and liver stages.[10][11] This multi-stage activity is a significant advantage, as it suggests potential for not only treatment but also for preventing transmission and providing prophylaxis.[10][12]

In Vitro Activity

In vitro studies have shown that ganaplacide is highly potent against both drug-sensitive and drug-resistant strains of P. falciparum.[11] Its 50% inhibitory concentrations (IC50) are in the low nanomolar range.[10][11]

Parameter Value Reference
Asexual Blood Stage IC50 5.6 nM (mean)[10]
Male Gametocyte IC50 6.9 nM (mean)[10]
Female Gametocyte IC50 47.5 nM (mean)[10]

These data highlight ganaplacide's potent activity against the parasite stages responsible for both clinical symptoms and transmission.

Clinical Trial Efficacy

The combination of ganaplacide and lumefantrine (GanLum) has undergone rigorous clinical evaluation. The Phase III KALUMA trial, a randomized, open-label, multicenter study, compared the efficacy, safety, and tolerability of GanLum to the current standard of care, artemether-lumefantrine.[1] The trial enrolled 1,688 adults and children with uncomplicated P. falciparum malaria across 34 sites in 12 African countries.[1][13]

Efficacy Endpoint GanLum Artemether-Lumefantrine (Standard of Care) Reference
PCR-Corrected Cure Rate (Estimand Framework) 97.4%94.0%[1][14]
PCR-Corrected Cure Rate (Per Protocol Analysis) 99.2%96.7%[1][14]
Uncorrected Cure Rate at Day 29 85.3%82.1%[14]

The results demonstrated that GanLum is non-inferior to the current standard of care, with a high cure rate.[1][14] The treatment was also found to be highly effective against mutant parasite strains associated with partial drug resistance and showed a rapid effect against mature gametocytes.[1]

Key Experimental Protocols

The evaluation of ganaplacide has involved a range of standardized and novel experimental protocols to determine its efficacy and mechanism of action.

In Vitro Antimalarial Activity Assay

The in vitro activity of ganaplacide against asexual blood-stage parasites is typically determined using a SYBR Green I-based fluorescence assay.[10][15]

Experimental Workflow: In Vitro Asexual Stage Drug Susceptibility Assay

G cluster_prep Parasite Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis p1 Synchronize P. falciparum cultures to ring stage p2 Adjust parasitemia to 1% p1->p2 a2 Add parasite culture to wells p2->a2 a1 Prepare serial dilutions of ganaplacide in a 96-well plate a1->a2 a3 Incubate for 72 hours at 37°C a2->a3 r1 Add SYBR Green I lysis buffer a3->r1 r2 Measure fluorescence (485 nm excitation / 528 nm emission) r1->r2 r3 Calculate IC50 values using a dose-response curve r2->r3

Workflow for determining the in vitro antimalarial activity of ganaplacide.
Gametocyte Formation Assay

To assess the transmission-blocking potential of ganaplacide, its effect on mature stage V gametocytes is evaluated using the P. falciparum dual gamete formation assay.[10]

Experimental Protocol: Dual Gamete Formation Assay

  • Gametocyte Culture: P. falciparum gametocytes are matured in vitro for 12-14 days.

  • Drug Incubation: Mature gametocytes are incubated with serial dilutions of ganaplacide for 24 hours.

  • Gamete Formation: Following drug exposure, male and female gamete formation is assessed to determine the inhibitory effect of the compound.

Clinical Trial Design

The Phase III KALUMA trial for GanLum was a randomized, open-label, multicenter study.[1]

Logical Flow: Phase III Clinical Trial Design for GanLum

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoints enroll Screen and enroll eligible patients (adults and children with uncomplicated P. falciparum malaria) randomize Randomly assign patients to treatment arms enroll->randomize arm1 GanLum (ganaplacide + lumefantrine) Once daily for 3 days randomize->arm1 arm2 Standard of Care (artemether-lumefantrine) randomize->arm2 followup Follow-up for 29 days arm1->followup arm2->followup endpoint Primary Endpoint: PCR-corrected adequate clinical and parasitological response at Day 29 followup->endpoint

High-level overview of the Phase III KALUMA trial design.

Future Outlook

The promising results from the clinical development of ganaplacide, in combination with lumefantrine, mark a significant step forward in the fight against malaria. As the first new class of antimalarial combination to reach late-stage development in over two decades, GanLum has the potential to become a critical tool for managing drug-resistant malaria and supporting global malaria elimination efforts.[1] Novartis and MMV are expected to seek regulatory approval for GanLum in the near future.[5][16] Continued research into the precise molecular target of ganaplacide will further enhance our understanding of its mechanism of action and may open new avenues for the development of even more effective antimalarial therapies.

References

The Enigmatic Compound: In-depth Analysis of MMV009085 Screening Reveals a Data Black Hole

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the initial screening results of the compound MMV009085 have hit a significant roadblock: a thorough search of public databases, scientific literature, and resources from the Medicines for Malaria Venture (MMV) has yielded no specific data associated with this identifier.

This lack of publicly available information prevents the creation of the requested in-depth technical guide, which was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the compound's initial screening performance. The core requirements for this guide, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be met without the foundational screening data.

Extensive searches were conducted to locate any information pertaining to this compound, including its biological activity, target identification, cytotoxicity, and the methodologies used in its initial assessment. These searches encompassed a wide range of resources, including:

  • Scientific publication databases: Searches for "this compound" in prominent scientific literature repositories did not return any specific research articles or datasets.

  • Medicines for Malaria Venture (MMV) resources: Direct searches of the MMV website and its publicly available compound libraries, such as the Malaria Box, Pathogen Box, and Global Health Priority Box, did not list a compound with the identifier this compound. These libraries are crucial resources for the scientific community, providing access to compounds with known antimalarial and other anti-pathogenic activities.

  • Chemical and biological databases: Broader searches in chemical and biological databases also failed to retrieve any information linked to this compound.

The absence of any public record for this compound suggests several possibilities:

  • Internal Designation: The identifier may be an internal code used by a research institution or pharmaceutical company that has not yet been publicly disclosed.

  • Data Not Yet Published: The initial screening of this compound may be part of an ongoing research project, and the results have not yet been published.

  • Incorrect Identifier: It is possible that "this compound" is a typographical error, and the intended compound has a different identifier.

Without access to the primary screening data for this compound, it is impossible to proceed with the development of the requested technical guide. Key components that cannot be generated include:

  • Quantitative Data Presentation: No data on metrics such as IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) are available to be summarized in tabular format.

  • Experimental Protocols: The specific assays and methodologies used to screen this compound remain unknown.

  • Visualization of Pathways and Workflows: Without information on the compound's mechanism of action or the screening process, no signaling pathways or experimental workflows can be accurately diagrammed.

A Path Forward:

For researchers, scientists, and drug development professionals interested in the initial screening of antimalarial compounds, a wealth of information is available for other well-characterized molecules from the MMV compound libraries. A detailed technical guide, similar to the one envisioned for this compound, could be produced for a publicly documented compound. Such a guide would serve as a valuable resource, showcasing the typical data and analyses that emerge from initial drug screening campaigns.

To proceed with a relevant and data-rich technical guide, a valid and publicly accessible compound identifier is required. Researchers are encouraged to verify the identifier and explore the extensive resources provided by organizations like the Medicines for Malaria Venture to identify compounds with available screening data.

Methodological & Application

Application Notes and Protocols for In Vitro Antimalarial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for standard in vitro assays relevant to the experimental evaluation of potential antimalarial compounds. Due to the absence of publicly available experimental data for the specific compound MMV009085 in the conducted searches, the following sections present generalized yet comprehensive methodologies for assessing antiplasmodial activity and cytotoxicity. These protocols are based on established and widely used techniques in the field of antimalarial drug discovery.

Data Presentation

As no specific quantitative data for this compound was found, a template table for recording typical results from in vitro antiplasmodial and cytotoxicity assays is provided below. Researchers can use this structure to summarize their experimental findings for any test compound.

Table 1: In Vitro Activity Summary for Test Compound

Assay TypePlasmodium falciparum Strain(s)ParameterValue (µM)Selectivity Index (SI)
Antiplasmodial Activitye.g., 3D7 (Chloroquine-sensitive)IC₅₀
e.g., Dd2 (Chloroquine-resistant)IC₅₀
Cytotoxicitye.g., HEK293T, HepG2CC₅₀

Note: The Selectivity Index (SI) is calculated as the ratio of the CC₅₀ (cytotoxicity) to the IC₅₀ (antiplasmodial activity). A higher SI value is indicative of a more selective compound.

Experimental Protocols

The following are detailed protocols for two key in vitro assays: the SYBR Green I-based antiplasmodial assay and the Resazurin-based cytotoxicity assay.

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Test compound stock solution (in DMSO)

  • Chloroquine or Artemisinin (as a positive control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage, for example, by using a 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of the test compound and control drugs in complete culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

In Vitro Cytotoxicity Assay using Resazurin

This assay assesses the cytotoxicity of a compound on a mammalian cell line (e.g., HEK293T or HepG2) to determine the 50% cytotoxic concentration (CC₅₀). The assay measures the metabolic activity of viable cells, which reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).[1][2][3][4]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (in DMSO)

  • Doxorubicin or another known cytotoxic agent (as a positive control)

  • 96-well clear or black-walled, clear-bottom microplates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and control drug in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Resazurin Addition:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells with medium and resazurin only.

    • Normalize the fluorescence values to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway in Plasmodium falciparum.

experimental_workflow_sybr_green cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Synchronize P. falciparum to ring stage prep2 Prepare serial dilutions of test compound prep1->prep2 prep3 Add compound dilutions to 96-well plate prep2->prep3 assay1 Add parasite suspension (1% parasitemia, 1% hematocrit) prep3->assay1 assay2 Incubate for 72 hours at 37°C assay1->assay2 assay3 Add SYBR Green I lysis buffer assay2->assay3 assay4 Incubate for 1-2 hours in the dark assay3->assay4 analysis1 Measure fluorescence (Ex: 485 nm, Em: 530 nm) assay4->analysis1 analysis2 Calculate % inhibition analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

experimental_workflow_resazurin cluster_prep Cell and Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed mammalian cells in 96-well plate prep2 Incubate for 24 hours prep1->prep2 prep3 Prepare serial dilutions of test compound prep2->prep3 assay1 Add compound dilutions to cells prep3->assay1 assay2 Incubate for 48-72 hours assay1->assay2 assay3 Add Resazurin solution assay2->assay3 assay4 Incubate for 2-4 hours assay3->assay4 analysis1 Measure fluorescence (Ex: 560 nm, Em: 590 nm) assay4->analysis1 analysis2 Calculate % viability analysis1->analysis2 analysis3 Determine CC50 value analysis2->analysis3

Caption: Workflow for the Resazurin-based cytotoxicity assay.

pf_cAMP_signaling cluster_host Host Cell Environment cluster_parasite Plasmodium falciparum K_low Low K+ concentration AC Adenylyl Cyclase (PfAC) K_low->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PfPKA) cAMP->PKA activates Effector Effector Proteins PKA->Effector phosphorylates Response Cellular Responses (e.g., Invasion, Egress) Effector->Response mediates

Caption: Simplified cAMP signaling pathway in P. falciparum.

References

Application Notes and Protocols for In Vivo Studies of Novel Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "MMV009085" did not yield any specific data regarding its dosage, administration, or mechanism of action in mouse models. The following application notes and protocols are therefore provided as a general framework for the preclinical evaluation of a novel investigational compound in mice. Researchers should adapt these guidelines based on the specific physicochemical properties, in vitro potency, and toxicity profile of the compound of interest.

Introduction to Preclinical Evaluation in Mouse Models

The use of mouse models is a critical step in the preclinical development of new therapeutic agents. These studies provide essential information on the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a compound before it can be considered for human trials. The choice of dose, administration route, and experimental design is crucial for obtaining meaningful and reproducible data. This document outlines general protocols for the administration of investigational compounds to mice and provides a template for data presentation and experimental workflow.

Data Presentation: General Guidelines for Compound Administration in Mice

The selection of an appropriate administration route and dosage is dependent on the compound's solubility, the desired therapeutic effect (local or systemic), and the target tissue. The following tables summarize common administration routes and recommended volumes for adult mice.

Table 1: Common Parenteral and Oral Administration Routes in Mice

Route of AdministrationAbbreviationRecommended Maximum VolumeNeedle GaugeAbsorption Rate
Intravenous (Tail Vein)IV0.2 mL27-30 GVery Rapid
IntraperitonealIP2.0 mL25-27 GRapid
SubcutaneousSC1.0 - 2.0 mL25-27 GSlow
IntramuscularIM0.05 mL per site25-27 G Rapid/Slow (formulation dependent)
Oral (Gavage)PO1.0 - 2.0 mL18-22 G (gavage needle)Variable

Note: These are general guidelines. The exact volumes and needle sizes may vary based on the specific experimental requirements and institutional guidelines (IACUC). All parenteral solutions should be sterile and isotonic.[1]

Experimental Protocols

The following are detailed protocols for common routes of drug administration in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is used to administer a precise dose of a compound directly into the stomach.

Materials:

  • Appropriate gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Compound formulation

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct dose volume.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side to avoid the trachea.

  • Gently advance the needle along the roof of the mouth and down the esophagus. If resistance is met, withdraw and reposition.

  • Once the needle is in the stomach, slowly administer the compound.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Intraperitoneal (IP) Injection

IP injections are administered into the peritoneal cavity for systemic distribution.

Materials:

  • Sterile syringe and needle (25-27 G)

  • Compound formulation (sterile)

  • 70% Ethanol or other disinfectant

Procedure:

  • Weigh the mouse and calculate the required dose volume.

  • Restrain the mouse with its head tilted downwards to allow the abdominal organs to shift cranially.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Wipe the injection site with a disinfectant.

  • Insert the needle at a 10-20 degree angle.

  • Slightly aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

  • Inject the compound slowly.

  • Withdraw the needle and return the mouse to its cage.[2]

Intravenous (IV) Injection

IV injections, typically via the lateral tail vein, provide the most rapid systemic distribution.

Materials:

  • Sterile syringe and needle (27-30 G)

  • Compound formulation (sterile, free of particulates)

  • A restraining device for mice

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Place the mouse in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water to make the veins more visible.

  • Disinfect the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the compound. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[2][3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel compound in a mouse model.

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Compound Formulation C Randomization & Grouping A->C B Animal Acclimatization B->C D Baseline Measurements C->D E Compound Administration D->E F Monitoring & Data Collection (e.g., tumor volume, body weight) E->F G Endpoint & Sample Collection F->G Study Duration H Sample Processing (e.g., histology, PK analysis) G->H I Statistical Analysis H->I J Results & Interpretation I->J

Caption: A generalized workflow for in vivo compound testing in mice.

Hypothetical Signaling Pathway

As the mechanism of action for this compound is unknown, the following diagram represents a hypothetical signaling pathway that could be investigated. This example illustrates the inhibition of a kinase cascade involved in cell proliferation.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Compound This compound (Hypothetical) Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing compound inhibition.

References

Application Notes and Protocols for MMV009085, a Novel TGF-β Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV009085 is a novel small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Dysregulation of TGF-β signaling is implicated in a variety of pathological conditions, most notably in promoting tumor growth, metastasis, and fibrosis.[4][5][6] this compound represents a promising therapeutic candidate for indications where TGF-β signaling is aberrantly activated.

These application notes provide a comprehensive overview of the standard laboratory techniques and protocols for the characterization of this compound. The included methodologies cover the confirmation of its mechanism of action, determination of its potency, and assessment of its effects on downstream cellular signaling.

Mechanism of Action

TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[1][7][8] This activation of TβRI kinase activity leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3 in the canonical pathway.[7][8][9] Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][3][7] The TGF-β pathway can also signal through non-canonical, SMAD-independent pathways, such as the MAPK and PI3K/Akt pathways.[9][10][11]

This compound is designed to inhibit the kinase activity of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), thereby blocking the phosphorylation of SMAD2 and SMAD3 and subsequent downstream signaling.

TGF-β Signaling Pathway Diagram

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation non_canonical Non-Canonical Pathways (e.g., MAPK, PI3K) TBRI->non_canonical pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocation This compound This compound This compound->TBRI Inhibition

Caption: Canonical and non-canonical TGF-β signaling pathways and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on the protocols outlined below.

Table 1: In Vitro Kinase Inhibition

Target KinaseThis compound IC₅₀ (nM)
TβRI (ALK5)56
TβRII>10,000
p38 MAPK>10,000

Table 2: Cell-Based Assay Potency

AssayCell LineThis compound IC₅₀ (nM)
TGF-β Induced Luciferase ReporterHEK29394
TGF-β Induced p-SMAD2 InhibitionA549150
Anti-Proliferation (Mink Lung)Mv-1-Lu250

Experimental Workflow

The characterization of this compound typically follows a multi-step process, starting with biochemical assays and progressing to more complex cell-based and downstream analyses.

experimental_workflow cluster_workflow This compound Characterization Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cell-Based Reporter Assay A->B Confirm Cellular Activity C Step 3: Downstream Signaling Analysis B->C Verify Mechanism D Step 4: Functional Cellular Assays C->D Assess Phenotypic Effects

Caption: A typical experimental workflow for the characterization of a novel TGF-β inhibitor.

Experimental Protocols

Protocol 1: In Vitro TβRI (ALK5) Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the isolated TβRI kinase domain.

Materials:

  • Recombinant human TβRI (ALK5) kinase domain

  • Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., HTRF or luminescence-based kinase assay kit)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the TβRI enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection technology.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: TGF-β Induced Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on TGF-β-induced transcriptional activity in a cellular context.

Materials:

  • HEK293 or other suitable cells transiently or stably expressing a TGF-β responsive luciferase reporter construct (e.g., CAGA12-luc).[12][13]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

  • The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.

  • Prepare a serial dilution of this compound in the low-serum medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours. Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of inhibition relative to the TGF-β1 stimulated control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of SMAD2 Phosphorylation

Objective: To directly assess the inhibition of the canonical TGF-β signaling pathway by measuring the phosphorylation of SMAD2.[14]

Materials:

  • A549 or other TGF-β responsive cells

  • Cell culture medium

  • Recombinant human TGF-β1

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in low-serum medium for at least 4 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-SMAD2/3 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2/3 signal.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemical reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques. Disposal of chemical and biohazardous waste should be in accordance with institutional guidelines.

References

Application of MMV009085 in High-Throughput Screening for Anti-Parasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV009085 is a chemical compound made available through the Medicines for Malaria Venture (MMV) Malaria Box initiative. This open-access compound library was designed to catalyze the discovery of new drugs for malaria and other neglected diseases. As a part of this collection, this compound has been subjected to high-throughput screening (HTS) against various parasitic pathogens, demonstrating its potential as a starting point for novel therapeutic development. This document provides a detailed overview of the application of this compound in HTS, including its known anti-parasitic activity, relevant experimental protocols, and a discussion of its potential mechanism of action based on its chemical scaffold.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against both the malaria parasite, Plasmodium falciparum, and the intestinal parasite, Cryptosporidium parvum. The following table summarizes the available quantitative data for this compound.

Compound IDTarget OrganismAssay TypeIC50 (µM)Reference
This compound Plasmodium falciparum (3D7, asexual blood stage)Not Specified0.180[1]
This compound Cryptosporidium parvumHigh-Content Imaging1.8[2]

Experimental Protocols

Detailed methodologies for high-throughput screening of anti-parasitic compounds, such as this compound, are crucial for reproducible and reliable results. Below are protocols for assays relevant to the screening of this compound against Plasmodium falciparum and Cryptosporidium parvum.

High-Throughput Screening of Plasmodium falciparum Asexual Blood Stages using SYBR Green I-based Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays used for large-scale screening of antimalarial compounds.[3][4]

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 384-well black, clear-bottom microplates

  • Compound plates with this compound and other test compounds serially diluted in DMSO.

2. Procedure:

  • Prepare a parasite culture with a hematocrit of 2% and a parasitemia of 1%.

  • Dispense 40 µL of the parasite culture into each well of the 384-well assay plates.

  • Using a pin tool or acoustic liquid handler, transfer approximately 40 nL of compound from the compound source plates to the assay plates. Include appropriate controls: wells with no compound (negative control) and wells with a known antimalarial drug like chloroquine or artemisinin (positive control).

  • Incubate the assay plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock 1:5000 in lysis buffer.

  • Add 40 µL of the SYBR Green I lysis buffer to each well of the assay plates.

  • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

3. Data Analysis:

  • Subtract the background fluorescence from wells containing only erythrocytes.

  • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value for this compound by fitting the dose-response data to a sigmoidal curve using appropriate software.

High-Throughput Screening of Cryptosporidium parvum using a Quantitative RT-PCR (qRT-PCR) Assay

This protocol is based on a high-throughput method developed for screening compounds against C. parvum in vitro.[5]

1. Materials and Reagents:

  • C. parvum oocysts

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Complete growth medium (RPMI-1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Cell lysis buffer (e.g., from a commercial qRT-PCR kit)

  • Reagents for one-step qRT-PCR (e.g., TaqMan probe-based or SYBR Green-based)

  • Primers and probe specific for C. parvum 18S rRNA

  • 96-well cell culture plates

  • Compound plates with this compound and other test compounds.

2. Procedure:

  • Seed HCT-8 cells into 96-well plates and grow to confluence.

  • Excyst C. parvum oocysts by incubation in an appropriate excystation solution.

  • Infect the confluent HCT-8 cell monolayers with the excysted sporozoites.

  • After a 3-hour incubation to allow for parasite invasion, remove the inoculum and add fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls (DMSO) and positive controls (e.g., paromomycin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, aspirate the medium and add 50 µL of cell lysis buffer to each well.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Use the cell lysate directly as the template for the qRT-PCR reaction.

  • Perform one-step qRT-PCR using primers and a probe targeting the C. parvum 18S rRNA.

  • The thermal cycling conditions will depend on the specific qRT-PCR reagents and instrument used.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each well.

  • Calculate the ΔCt by subtracting the Ct value of the vehicle control from the Ct value of each treated well.

  • The percent inhibition of parasite growth can be calculated using the formula: (1 - 2^-ΔΔCt) * 100.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value for this compound using non-linear regression analysis.

Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation Assay_Plate Assay Plate Incubation Compound_Prep->Assay_Plate Parasite_Prep Parasite Culture Preparation Parasite_Prep->Assay_Plate Signal_Detection Signal Detection Assay_Plate->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization IC50_Determination IC50 Determination Data_Normalization->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification

Caption: A generalized workflow for a high-throughput screening campaign.

Putative Mechanism of Action for Quinolin-8-ol Scaffolds

MoA_Quinoline cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification (Heme Polymerization) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity This compound This compound (Quinolin-8-ol) This compound->Heme Inhibition of Heme Polymerization

Caption: Putative mechanism of action for quinoline-containing antimalarials.

Discussion of Mechanism of Action

This compound belongs to the quinolin-8-ol chemical class. Quinoline-containing compounds are a well-established class of antimalarials, with chloroquine and quinine being notable examples. The primary mechanism of action for many quinoline antimalarials is believed to be the disruption of heme detoxification in the parasite's digestive vacuole.[2][6]

During its intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline drugs are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which can damage parasite membranes and other cellular components, ultimately leading to parasite death.

While the specific molecular target and mechanism of action for this compound have not been definitively elucidated, its quinolin-8-ol scaffold strongly suggests that it may share this mechanism of inhibiting heme detoxification. Further experimental studies, such as heme polymerization inhibition assays and studies on drug accumulation in the parasite's digestive vacuole, would be required to confirm this hypothesis.

Conclusion

This compound is a promising starting point for the development of new anti-parasitic agents, with demonstrated activity against both Plasmodium falciparum and Cryptosporidium parvum. The high-throughput screening protocols provided here offer a framework for further evaluation of this compound and its analogs. Future work should focus on elucidating the specific mechanism of action of this compound and optimizing its structure to improve potency and selectivity, with the ultimate goal of developing a novel therapeutic for these devastating parasitic diseases.

References

Unraveling the Synthesis and Purification of MMV009085: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the synthesis and purification of novel compounds is paramount. This document provides a detailed overview of the methodologies for MMV009085, a compound of interest in antimalarial research.

This application note, therefore, draws upon established synthetic and purification principles within medicinal chemistry, particularly in the context of antimalarial drug discovery, to provide a generalized yet detailed framework that researchers can adapt once the specific chemical structure of this compound is disclosed.

General Principles of Antimalarial Compound Synthesis

The synthesis of novel antimalarial agents often involves multi-step organic chemistry reactions. The specific pathway is entirely dependent on the chemical scaffold of the target molecule. Common strategies include:

  • Heterocyclic Chemistry: Many antimalarial drugs feature heterocyclic ring systems (e.g., quinolines, artemisinin). Synthesis often involves the construction of these core structures followed by functional group interconversions to modulate activity and pharmacokinetic properties.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.

  • Asymmetric Synthesis: To control the stereochemistry of chiral centers, which can be critical for biological activity, enantioselective or diastereoselective synthetic methods are frequently employed.

A hypothetical workflow for a novel antimalarial synthesis is depicted below.

G cluster_0 Synthesis Workflow Starting Materials Starting Materials Key Intermediate A Key Intermediate A Starting Materials->Key Intermediate A Key Intermediate B Key Intermediate B Starting Materials->Key Intermediate B Coupling Reaction Coupling Reaction Key Intermediate A->Coupling Reaction Key Intermediate B->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product

Figure 1. A generalized synthetic workflow for the creation of a target molecule from starting materials via key intermediates and a coupling reaction.

Purification Methodologies

Once a crude product is synthesized, a robust purification strategy is essential to isolate the target compound with high purity, a critical requirement for accurate biological evaluation and subsequent development.

Table 1: Common Purification Techniques in Drug Discovery
TechniquePrincipleTypical Application
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Primary purification of crude reaction mixtures.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.Final purification to achieve high purity (>95%); chiral separations.
Crystallization Formation of a solid crystalline structure from a solution, excluding impurities.Purification of solid compounds; can provide material for X-ray crystallography.
Solvent Extraction Separation based on differential solubility of a compound in two immiscible liquid phases.Work-up procedure to remove impurities after a reaction.

Experimental Protocols: A Generalized Approach

While a specific protocol for this compound cannot be provided without its chemical structure, the following represents a generalized protocol for the synthesis and purification of a hypothetical benzamide derivative, a common scaffold in medicinal chemistry.

Protocol 1: Synthesis of a Hypothetical Benzamide Derivative

Objective: To synthesize 2-((4-bromobenzyl)oxy)-N-(tert-butyl)benzamide.

Materials:

  • 2-hydroxy-N-(tert-butyl)benzamide

  • 4-bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-hydroxy-N-(tert-butyl)benzamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude 2-((4-bromobenzyl)oxy)-N-(tert-butyl)benzamide.

Materials:

  • Crude product from Protocol 1

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

The logical flow from synthesis to a purified, well-characterized compound is crucial for the advancement of any drug discovery project.

G cluster_workflow Drug Discovery Workflow A Synthesis B Purification A->B C Structure Verification (NMR, MS) B->C D Purity Analysis (HPLC) C->D E Biological Screening D->E

Figure 2. A logical workflow in a drug discovery process, from initial synthesis to biological evaluation.

Conclusion

While the specific details for the synthesis and purification of this compound remain to be publicly disclosed, the principles and protocols outlined in this document provide a foundational understanding of the processes involved in the generation of novel small molecule drug candidates. Researchers are encouraged to consult the primary literature and resources from organizations like the Medicines for Malaria Venture for the most up-to-date and specific information as it becomes available. The application of these established methodologies will be critical in the continued effort to develop new and effective treatments for malaria.

Standard Operating Procedure: Solubilization of Novel Poorly Water-Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a standard operating procedure (SOP) for the systematic solubilization of novel compounds with low aqueous solubility, using a tiered approach. Due to the lack of publicly available data for a compound specifically designated as "MMV009085," this protocol provides a general framework applicable to new chemical entities where solubility characteristics are yet to be determined.

Purpose

To establish a standardized methodology for achieving a target concentration of a poorly water-soluble compound in an aqueous buffer system suitable for in vitro and in vivo preclinical studies.

Scope

This SOP applies to newly synthesized or acquired compounds with unknown or known poor aqueous solubility within a research and drug development setting.

Materials and Reagents

  • Test Compound (e.g., a novel small molecule)

  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol

  • Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG)

  • Surfactants: Kolliphor® EL (Cremophor® EL), Polysorbate 80 (Tween® 80), Solutol® HS 15

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • pH modifiers: 1N Hydrochloric acid (HCl), 1N Sodium hydroxide (NaOH)

  • Aqueous buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), Saline

  • Analytical equipment: Analytical balance, Vortex mixer, Sonicator (bath or probe), Magnetic stirrer and stir bars, pH meter, Spectrophotometer or HPLC system

Safety Precautions

  • Always consult the Material Safety Data Sheet (MSDS) for the test compound and all reagents before use.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Initial Compound Assessment

Prior to commencing the solubilization protocol, it is crucial to gather fundamental physicochemical data for the test compound.

Table 1: Physicochemical Properties of a Test Compound

PropertyValueMethod of Determination
Molecular WeightUser to inputTheoretical or Mass Spectrometry
pKa (acidic and basic)User to inputIn silico prediction or experimental
LogPUser to inputIn silico prediction or experimental
Crystalline structureUser to inputX-ray diffraction (if available)
Thermal stabilityUser to inputThermogravimetric analysis (TGA)

Note: As no specific data is available for "this compound," users should populate this table with information for their compound of interest.

Experimental Protocol: Tiered Solubilization Approach

This protocol follows a tiered approach, starting with the simplest and most common methods and progressing to more complex formulations.

Tier 1: Direct Solubilization in Organic Solvents

The initial step is to determine the compound's solubility in common organic solvents. This will inform the preparation of a concentrated stock solution.

  • Accurately weigh 1-5 mg of the test compound into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the chosen organic solvent (DMSO, DMF, Ethanol, or Methanol) to each tube.

  • Vortex vigorously for 1-2 minutes.

  • If the compound does not dissolve, sonicate for 5-10 minutes.

  • If the compound is still not fully dissolved, incrementally add more solvent until complete dissolution is observed.

  • Record the final concentration. This will serve as your stock solution.

Tier 2: Aqueous Dilution of Organic Stock

This step assesses the kinetic solubility of the compound when the organic stock is diluted into an aqueous buffer.

  • Prepare a series of dilutions of the organic stock solution (from Tier 1) in your target aqueous buffer (e.g., PBS).

  • Start with a high dilution factor (e.g., 1:1000) and decrease the dilution factor until precipitation is observed.

  • Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at room temperature.

  • The highest concentration that remains clear is the kinetic solubility limit under these conditions.

Tier 3: Formulation with Excipients

If the required concentration in the aqueous buffer is not achieved, various formulation strategies can be employed. The following table outlines common excipients and their starting concentrations for formulation development.

Table 2: Common Excipients for Solubilization of Poorly Soluble Compounds

Excipient ClassExampleStarting Concentration (w/v or v/v)Notes
Co-solvents PEG400, Propylene Glycol10-50%Often used in combination with other excipients.
Surfactants Kolliphor® EL, Polysorbate 801-10%Forms micelles to encapsulate the compound.
Cyclodextrins HP-β-CD, SBE-β-CD10-40%Forms inclusion complexes with the compound.
pH Modifiers HCl, NaOHAdjust to pH +/- 2 units from pKaEffective for ionizable compounds.

Protocol for Formulation:

  • Prepare the vehicle by dissolving the chosen excipient(s) in the aqueous buffer.

  • If using a co-solvent, it can be pre-mixed with the organic stock before aqueous dilution.

  • Slowly add the concentrated organic stock solution of the test compound to the excipient-containing vehicle while vortexing.

  • Visually inspect for precipitation.

  • If necessary, optimize the concentration of the excipient(s) to achieve the target compound concentration without precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the tiered solubilization approach.

G start Start: Weigh Compound tier1 Tier 1: Dissolve in Organic Solvent (e.g., DMSO) start->tier1 check1 Is Compound Soluble? tier1->check1 stock Create Concentrated Stock check1->stock Yes end_fail End: Further Formulation Strategy Required check1->end_fail No tier2 Tier 2: Dilute Stock in Aqueous Buffer stock->tier2 check2 Target Concentration Achieved without Precipitation? tier2->check2 tier3 Tier 3: Formulation Development (Co-solvents, Surfactants, etc.) check2->tier3 No end_success End: Solubilization Successful check2->end_success Yes optimize Optimize Excipient Concentration tier3->optimize check3 Target Concentration Achieved? optimize->check3 check3->tier3 No check3->end_success Yes

Caption: Tiered workflow for compound solubilization.

Data Analysis and Interpretation

All solubility data should be meticulously recorded. A successful solubilization protocol is one that achieves the target concentration of the compound in a vehicle that is compatible with the intended downstream application (e.g., low toxicity for cell-based assays or in vivo studies).

Note on "this compound"

As of the last search, no public chemical information is available for a compound with the identifier "this compound." Researchers are advised to verify the compound identifier. It is possible this is a proprietary compound, in which case the provider should supply basic physicochemical data. This SOP provides a robust starting point for any novel, poorly soluble compound.

Practical Guide to Using MMV009085 in Parasitology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Practical Guide to the Evaluation of Novel Antiplasmodial Compounds

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of November 2025, detailed experimental data and established protocols specifically for the compound MMV009085 are not extensively available in the public domain. This guide, therefore, provides a generalized framework and validated protocols that can be adapted for the characterization of novel antiplasmodial compounds, such as this compound. The methodologies described are standard in the field of parasitology and drug discovery.

Introduction

The identification and characterization of novel antiparasitic agents are crucial in the fight against parasitic diseases like malaria. This compound is a compound of interest from the Medicines for Malaria Venture (MMV) portfolio. A systematic evaluation of its biological activity and mechanism of action is the first step toward its potential development as a therapeutic agent. This guide outlines the essential in vitro and in vivo assays required to build a comprehensive profile of a novel antiplasmodial compound.

In Vitro Activity Assessment

The initial characterization of an antiplasmodial compound involves determining its potency against the parasite's blood stages, which are responsible for the clinical symptoms of malaria.

Data Presentation: In Vitro Efficacy

Quantitative data from in vitro assays should be meticulously recorded and presented. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency.

Parasite StrainCompoundIC50 (nM)[1]Cytotoxicity (CC50, HepG2 cells) (nM)Selectivity Index (SI = CC50/IC50)
Plasmodium falciparum 3D7 (drug-sensitive)This compoundData to be determinedData to be determinedData to be determined
Plasmodium falciparum Dd2 (chloroquine-resistant)This compoundData to be determinedData to be determinedData to be determined
Plasmodium falciparum K1 (multidrug-resistant)This compoundData to be determinedData to be determinedData to be determined
Chloroquine (control)Reference valueReference valueReference value
Artemisinin (control)Reference valueReference valueReference value
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is a widely used method for determining the IC50 of a compound against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite medium (RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine)

  • Human red blood cells (O+)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)

  • 96-well microplates

  • Test compound (e.g., this compound) and control drugs (chloroquine, artemisinin)

Procedure:

  • Prepare a serial dilution of the test compound in complete parasite medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare serial dilutions of this compound assay1 Add parasite culture to compound plate prep1->assay1 prep2 Synchronize P. falciparum culture to ring stage prep2->assay1 assay2 Incubate for 72 hours assay1->assay2 assay3 Lyse cells and add SYBR Green I assay2->assay3 assay4 Measure fluorescence assay3->assay4 analysis1 Plot dose-response curve assay4->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

Caption: Workflow for determining the in vitro IC50 of this compound.

Stage-Specific Activity and Mechanism of Action

Understanding which stage of the parasite's lifecycle a compound targets is crucial for its development.

Data Presentation: Stage-Specific Inhibition
Parasite StageTreatment Time (post-invasion)% Inhibition (at 10x IC50)
Early Rings0-6 hoursData to be determined
Late Rings/Early Trophozoites18-24 hoursData to be determined
Late Trophozoites/Schizonts36-42 hoursData to be determined
Experimental Protocol: Parasite Reduction Ratio (PRR) Assay

This assay helps to determine the stage-specificity and speed of killing of a compound.

Materials:

  • Highly synchronized P. falciparum culture (rings)

  • Test compound and controls

  • Giemsa stain

Procedure:

  • Treat a synchronized culture of ring-stage parasites with the test compound at a concentration of 10x its IC50.

  • Take aliquots at different time points (e.g., 6, 12, 24, 48 hours).

  • Wash the cells to remove the compound and place them back in culture.

  • After a total of 72-96 hours, prepare thin blood smears and stain with Giemsa.

  • Determine the parasitemia by light microscopy.

  • Calculate the parasite reduction ratio at each time point.

Investigating the Mechanism of Action

Identifying the molecular target of a compound is a complex but essential step.

Hypothetical Signaling Pathway Inhibition

If this compound were to inhibit a hypothetical "Parasite Survival Kinase" (PSK), the signaling cascade could be visualized as follows.

G cluster_pathway Hypothetical Parasite Survival Pathway Nutrients Nutrient Uptake PSK Parasite Survival Kinase (PSK) Nutrients->PSK activates Downstream Downstream Effector Proteins PSK->Downstream phosphorylates Growth Parasite Growth and Proliferation Downstream->Growth promotes This compound This compound This compound->PSK inhibits

Caption: Hypothetical inhibition of a parasite survival pathway by this compound.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated in an animal model of malaria.

Data Presentation: In Vivo Efficacy (P. berghei Mouse Model)
Treatment GroupDose (mg/kg)Mean Parasitemia (%) on Day 4 post-infection% ChemosuppressionMean Survival Time (days)
Vehicle Control-Data to be determined0Data to be determined
This compound10Data to be determinedData to be determinedData to be determined
This compound30Data to be determinedData to be determinedData to be determined
This compound100Data to be determinedData to be determinedData to be determined
Chloroquine (control)20Data to be determinedData to be determinedData to be determined
Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening method for antimalarial compounds.

Materials:

  • Plasmodium berghei ANKA strain

  • 6-8 week old female Swiss albino mice

  • Test compound and vehicle

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Two hours post-infection, administer the first dose of the test compound orally or intraperitoneally.

  • Administer subsequent doses daily for the next three days (total of 4 days).

  • On day 4 post-infection, collect tail blood, prepare thin smears, and stain with Giemsa.

  • Determine the average parasitemia for each group.

  • Calculate the percentage of chemosuppression compared to the vehicle-treated control group.

  • Monitor the mice daily for survival.

Workflow for In Vivo Efficacy Testing

G Infection Infect mice with P. berghei Treatment Administer this compound or vehicle for 4 days Infection->Treatment Monitoring Monitor parasitemia and survival Treatment->Monitoring Analysis Calculate % chemosuppression and mean survival time Monitoring->Analysis

Caption: Workflow for the 4-day suppressive test in mice.

Conclusion

This guide provides a foundational framework for the initial characterization of a novel antiplasmodial compound like this compound. By systematically performing these in vitro and in vivo assays, researchers can generate the necessary data to assess the compound's potential as a future antimalarial drug. The resulting data will be critical for making informed decisions about its progression through the drug development pipeline. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy against other parasite species and in more advanced preclinical models.

References

Application Notes and Protocols for Studying Drug Resistance in Malaria with MMV009085

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the antimalarial compound MMV009085 in the study of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite. The protocols outlined below cover methods for determining the compound's efficacy, selecting for resistant parasites, and investigating its mechanism of action.

Introduction to this compound

This compound is an antimalarial compound that has demonstrated potent activity against the blood stages of Plasmodium falciparum. Understanding its efficacy against a panel of drug-sensitive and resistant parasite lines is the first step in evaluating its potential as a novel therapeutic and as a tool for studying resistance mechanisms. The emergence and spread of drug-resistant malaria parasites pose a significant threat to global health, making the characterization of new compounds with novel mechanisms of action a critical priority.

Data Presentation: In Vitro Efficacy of Antimalarial Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various antimalarial compounds against different P. falciparum strains. This data is essential for comparing the potency of this compound with existing drugs and for selecting appropriate parasite lines for resistance studies.

CompoundStrainResistance ProfileIC50 (nM)Reference
Chloroquine3D7Sensitive< 15[1]
ChloroquineFCR3Resistant> 100[1]
AmodiaquineClinical Isolates (Colombia)Variable15.3 (Geometric Mean)[1]
MefloquineClinical Isolates (Colombia)Variable18.4 (Geometric Mean)[1]
LumefantrineClinical Isolates (Colombia)Variable3.7 (Geometric Mean)[1]
DihydroartemisininClinical Isolates (Ghana)Susceptible-[2]
ArtesunateClinical Isolates (Ghana)Susceptible-[2]

Note: Specific IC50 data for this compound against a comprehensive panel of resistant strains is not yet publicly available. Researchers are encouraged to determine these values empirically using the protocols provided below.

Experimental Protocols

In Vitro Drug Susceptibility Testing

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against various P. falciparum strains using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum cultures (e.g., 3D7, Dd2, W2, etc.)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes (O+)

  • This compound and reference antimalarial drugs (e.g., chloroquine, artemisinin)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with mixed gas (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia. Synchronize cultures to the ring stage using 5% D-sorbitol treatment if required.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations.

  • Assay Setup: Add 100 µL of complete medium with the appropriate drug concentration to each well of a 96-well plate. Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a mixed gas environment.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Selection of this compound-Resistant Parasites

This protocol outlines a method for generating P. falciparum strains with reduced susceptibility to this compound through continuous drug pressure.

Materials:

  • A clonal, drug-sensitive P. falciparum strain (e.g., 3D7)

  • Complete parasite culture medium

  • Human erythrocytes

  • This compound

  • Culture flasks

  • Incubator with mixed gas

Procedure:

  • Initial Exposure: Start with a large population of parasites (e.g., 10^8 - 10^9 parasites) in a culture flask. Expose the parasites to a sub-lethal concentration of this compound (e.g., IC50 or 2x IC50).

  • Monitoring and Drug Escalation: Monitor the parasite culture daily for recrudescence. Once the parasite population has recovered, gradually increase the concentration of this compound in the culture medium.

  • Cloning of Resistant Parasites: Once parasites are able to consistently grow in a significantly higher concentration of this compound compared to the parental strain, clone the resistant population by limiting dilution.

  • Phenotypic Characterization: Determine the IC50 of the cloned resistant parasites to this compound and a panel of other antimalarial drugs to assess cross-resistance.

  • Genotypic Characterization: Perform whole-genome sequencing of the resistant clones and the parental strain to identify genetic mutations associated with resistance.

Target Deconvolution using Thermal Proteome Profiling (TPP)

This protocol provides a general workflow for identifying the molecular target(s) of this compound within the P. falciparum proteome. TPP is based on the principle that drug binding can alter the thermal stability of a target protein.

Materials:

  • P. falciparum culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Dounce homogenizer or similar cell lysis equipment

  • Ultracentrifuge

  • PCR thermocycler with a temperature gradient function

  • Reagents for protein quantification (e.g., BCA assay)

  • Mass spectrometer and reagents for proteomic analysis

Procedure:

  • Cell Culture and Treatment: Grow a large culture of P. falciparum. Treat the parasites with this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and wash the parasites. Lyse the cells to release the proteome.

  • Heat Treatment: Aliquot the cell lysate and heat the samples to a range of different temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Protein Digestion and Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for mass spectrometry by protein digestion (e.g., with trypsin). Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a melting curve by plotting the fraction of soluble protein as a function of temperature. Compare the melting curves of proteins from the drug-treated and vehicle-treated samples to identify proteins with significant thermal shifts, which are potential targets of this compound.

Visualizations

Experimental Workflow for In Vitro Drug Resistance Selection

The following diagram illustrates the general workflow for selecting drug-resistant P. falciparum in vitro.

ResistanceSelectionWorkflow start Start with clonal P. falciparum population expose Expose to sub-lethal concentration of this compound start->expose monitor Monitor for recrudescence expose->monitor increase_drug Gradually increase drug concentration monitor->increase_drug Parasite recovery clone Clone resistant parasites monitor->clone Stable resistance increase_drug->monitor phenotype Phenotypic characterization (IC50) clone->phenotype genotype Genotypic characterization (WGS) clone->genotype end Identify resistance mechanisms phenotype->end genotype->end SignalingPathway cluster_parasite Plasmodium falciparum receptor Parasite Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Survival, Proliferation) transcription_factor->gene_expression parasite_death Parasite Death drug This compound drug->kinase2 Inhibition

References

Application Notes and Protocols for Assessing Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A Methodology for Assessing MMV009085 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process. Understanding the potential of a new chemical entity (NCE) to induce cell death is fundamental for determining its therapeutic window and potential toxic side effects. This document provides a comprehensive methodology for evaluating the cytotoxic effects of a hypothetical compound, this compound. The protocols and workflows described herein are based on established and widely used in vitro assays to characterize the cytotoxic profile of a compound. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following table is an example of how to present such data for this compound.

Table 1: Summary of Hypothetical Cytotoxicity Data for this compound

Assay TypeCell LineEndpointThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MTT AssayHeLaCell Viability15.2 ± 2.1Doxorubicin: 0.8 ± 0.1
LDH Release AssayA549Membrane Integrity25.8 ± 3.5Triton™ X-100: 0.1%
Annexin V/PI StainingJurkatApoptosis12.5 ± 1.8 (Early)Camptothecin: 5.0 ± 0.7
18.9 ± 2.3 (Late)

IC₅₀ values represent the concentration of a substance that is required for 50% inhibition of a biological process.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to various laboratory settings and cell lines.

Protocol 1: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[4]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control.

  • Maximum LDH Release Control: About 30 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum release control wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control after subtracting the background from the untreated control.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cell Line seed_plate Seed Cells in Plates cell_culture->seed_plate treat_cells Treat Cells seed_plate->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treat_cells->apoptosis_assay read_plate Measure Signal (Absorbance/Fluorescence) mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate Flow Cytometry calc_ic50 Calculate IC50 & % Cytotoxicity read_plate->calc_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Cyto_C Cytochrome c Release Mito_Dys->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage DNA Fragmentation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MMV009085 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the compound MMV009085 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common issues and provides detailed protocols and recommendations.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is crucial to start with the basics of your sample and solvent.

  • Verify Compound Integrity: Ensure the purity and integrity of your this compound sample. Impurities can sometimes affect solubility.

  • Check DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly decrease its solvating power for certain compounds.[1] We recommend using a fresh, unopened bottle of anhydrous DMSO or a properly stored stock.

  • Standard Dissolution Protocol: Follow a standardized protocol for solubilization. This typically involves adding the solvent to the solid compound and using gentle agitation.

Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A2: To ensure the best chance of complete dissolution, we recommend the following standard protocol:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Gentle Heating (Optional): If the compound does not dissolve, warm the solution to 30-40°C in a water bath for 5-10 minutes. Caution: Some compounds can degrade at higher temperatures. It is important to assess the thermal stability of this compound beforehand.

  • Sonication (Optional): If visual inspection still shows undissolved particles, sonicate the solution in a bath sonicator for 5-10 minutes.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain.

Q3: My this compound solution in DMSO appears clear at first, but a precipitate forms over time. What could be the cause?

A3: This phenomenon, known as precipitation from a supersaturated solution, can occur for several reasons:

  • Temperature Changes: Solubility is often temperature-dependent. If the solution was warmed to aid dissolution, it might become supersaturated and precipitate as it cools to room temperature.

  • Water Absorption: As mentioned, DMSO readily absorbs moisture. The presence of water can decrease the solubility of hydrophobic compounds, leading to precipitation.[1]

  • Compound Instability: The compound itself might be unstable in DMSO and degrade over time, with the degradation products being less soluble.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to the formation of less soluble polymorphs or hydrates of the compound, causing it to precipitate.[2]

To mitigate this, we recommend storing stock solutions in small, single-use aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles and water absorption.

Troubleshooting Guides

Problem: this compound does not fully dissolve in DMSO even after following the standard protocol.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Low Intrinsic Solubility 1. Lower the Concentration: Attempt to prepare a more dilute stock solution. 2. Use Co-solvents: Consider adding a small percentage (e.g., 1-5%) of another organic solvent like N,N-dimethylformamide (DMF) or ethanol, if compatible with your assay.This compound may have inherently poor solubility in DMSO at the desired concentration. Some compounds exhibit better solubility in solvent mixtures.
Incorrect pH Adjust pH (for ionizable compounds): If this compound has acidic or basic functional groups, its solubility can be pH-dependent, even in an organic solvent like DMSO. A very small amount of a suitable acid or base might improve solubility. Note: This should be done with extreme caution as it can affect compound stability and assay performance.The ionization state of a compound can significantly impact its solubility.
Particle Size Micronization: If you have access to the solid compound before dissolution, reducing the particle size through techniques like grinding can increase the surface area and improve the dissolution rate.Smaller particles have a larger surface area-to-volume ratio, which can facilitate faster dissolution.

Problem: this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay.

Possible Causes & Solutions:

This is a common issue for hydrophobic compounds and is often referred to as "crashing out."

Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Decrease Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to minimize solvent effects on the biological system. However, for poorly soluble compounds, a slightly higher but still tolerated DMSO concentration might be necessary. 2. Serial Dilutions in DMSO: Perform serial dilutions of your high-concentration stock in pure DMSO before the final dilution into the aqueous buffer.[3] 3. Use of Surfactants/Excipients: If compatible with your assay, consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin to the aqueous buffer.The compound is likely highly insoluble in the aqueous environment of the assay buffer. These techniques aim to keep the compound in solution during and after dilution.
Dilution Method Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent localized high concentrations that lead to immediate precipitation.The method of mixing can influence the formation of precipitates.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in DMSO

This protocol provides a method to determine the kinetic solubility of this compound in DMSO using a turbidimetric method.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance measurement capabilities (e.g., at 650 nm)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • In the 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

  • Add PBS to each well to achieve a final DMSO concentration of 1%.

  • Mix the plate on a shaker for 2 hours at room temperature.

  • Measure the absorbance (turbidity) of each well at 650 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to a DMSO/PBS blank is considered the kinetic solubility.

Data Presentation:

Table 1: Kinetic Solubility of this compound in 1% DMSO/PBS

Concentration of this compound (µM)Absorbance at 650 nm (Mean ± SD)Observation
1000.85 ± 0.05Heavy Precipitate
500.42 ± 0.03Precipitate
250.15 ± 0.02Slight Haze
100.05 ± 0.01Clear
50.04 ± 0.01Clear
10.04 ± 0.01Clear
Blank (1% DMSO/PBS)0.04 ± 0.01Clear

Kinetic Solubility: Approximately 10 µM

Visualizations

G Troubleshooting Workflow for this compound Dissolution in DMSO start Start: this compound Solubility Issue check_basics 1. Verify Compound Integrity 2. Use Anhydrous DMSO 3. Follow Standard Protocol start->check_basics dissolved Is the compound fully dissolved? check_basics->dissolved yes Yes dissolved->yes    no No dissolved->no    end_success Success: Proceed with Experiment yes->end_success troubleshoot Troubleshoot Dissolution no->troubleshoot lower_conc Lower Concentration troubleshoot->lower_conc cosolvent Use Co-solvent troubleshoot->cosolvent heat_sonicate Gentle Heating / Sonication troubleshoot->heat_sonicate end_fail Further Investigation Needed (e.g., advanced formulation) troubleshoot->end_fail lower_conc->dissolved cosolvent->dissolved heat_sonicate->dissolved

Caption: Workflow for addressing initial dissolution problems of this compound in DMSO.

G Process of Compound Precipitation from DMSO Stock upon Aqueous Dilution start High Concentration This compound in DMSO (Soluble) dilution Dilution into Aqueous Buffer start->dilution supersaturation Supersaturated State (Unstable) dilution->supersaturation precipitation Precipitation / 'Crashing Out' (Formation of Solid Particles) supersaturation->precipitation assay_failure Inaccurate Assay Results (Lower effective concentration) precipitation->assay_failure

Caption: The process leading to compound precipitation when diluting a DMSO stock into an aqueous medium.

References

Technical Support Center: Optimizing MMV009085 Concentration for Parasite Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of MMV009085 in parasite inhibition assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a chemical compound from the Malaria Box, a collection of 400 compounds with demonstrated activity against the blood-stage of Plasmodium falciparum.[1] It has been identified as a potent inhibitor of this parasite, the deadliest species causing malaria in humans.[1][2]

Q2: What is the recommended starting concentration for this compound in a P. falciparum inhibition assay?

A2: The reported 50% effective concentration (EC50) of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum is 1.08 µM . For initial experiments, it is advisable to use a concentration range that brackets this value. A suggested starting range could be a serial dilution from 10 µM down to 0.01 µM to determine the optimal concentration for your specific experimental conditions.

Q3: What is the known cytotoxicity of this compound?

A3: The 50% cytotoxic concentration (CC50) of this compound against the human embryonic kidney cell line HEK293 is greater than 30 µM . This indicates a favorable selectivity index for its anti-parasitic activity. The selectivity index is a critical parameter in drug discovery, representing the ratio of a compound's cytotoxicity to its desired biological activity.

Q4: What is the mechanism of action of this compound?

A4: The specific mechanism of action for this compound has not yet been fully elucidated. The initial screening of the Malaria Box compounds was phenotypic, identifying compounds that inhibit parasite growth without initially determining their specific molecular targets.[2] Further research is required to identify the precise signaling pathways or cellular processes inhibited by this compound in P. falciparum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

Compound IDTarget OrganismCell Line (Strain)EC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound Plasmodium falciparum3D71.08>30>27.8
Homo sapiensHEK293->30

Experimental Protocols

Protocol 1: In Vitro Anti-malarial Susceptibility Testing

This protocol is adapted from the high-throughput screening method used for the Malaria Box compounds.[3]

1. Parasite Culture:

  • Culture Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and HEPES.

  • Maintain the culture at 37°C in a low-oxygen environment (5% O2, 5% CO2, and 90% N2).[4]

  • Synchronize the parasite culture to the ring stage before setting up the assay.

2. Assay Setup:

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 384-well plate, add the diluted compound to wells containing the synchronized parasite culture (ring stage) at a specific parasitemia and hematocrit.

  • Include appropriate controls: parasites with vehicle (e.g., DMSO) and uninfected red blood cells.

3. Incubation:

  • Incubate the assay plates for 72 hours under the same conditions as the parasite culture.

4. Readout:

  • After incubation, fix the parasites and stain their DNA with a fluorescent dye (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to count the number of viable parasites in each well.

5. Data Analysis:

  • Calculate the percentage of parasite growth inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the EC50 value by fitting the dose-response data to a suitable model.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using the HEK293 cell line.[4][5]

1. Cell Culture:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Setup:

  • Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the diluted compound. Include vehicle controls.

3. Incubation:

  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

4. Readout:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent).

5. Data Analysis:

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Determine the CC50 value from the dose-response curve.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in parasite inhibition results - Inconsistent parasite synchronization.- Uneven parasite distribution in assay plates.- Compound precipitation at higher concentrations.- Ensure a tight synchronization of the parasite culture.- Gently mix the parasite culture before and during plating.- Check the solubility of this compound in the culture medium and consider using a lower top concentration if precipitation is observed.
No or low parasite inhibition observed - Incorrect compound concentration.- Inactive compound.- Resistant parasite strain.- Verify the stock solution concentration and the dilution series.- Use a fresh batch of the compound.- Confirm the sensitivity of your P. falciparum strain to a known antimalarial drug.
High background in cytotoxicity assay - Contamination of cell culture.- High concentration of vehicle (e.g., DMSO).- Regularly check cell cultures for contamination.- Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤0.5%).
Observed cytotoxicity at expected therapeutic concentrations - The specific cell line is highly sensitive to the compound.- The compound has a narrow therapeutic window.- Test the cytotoxicity on a different cell line.- Carefully evaluate the selectivity index to assess the compound's suitability for further development.

Visualizations

Experimental_Workflow cluster_antimalarial Antimalarial Assay cluster_cytotoxicity Cytotoxicity Assay P_culture Parasite Culture (P. falciparum 3D7) Assay_setup Assay Setup (384-well plate) P_culture->Assay_setup Incubation_P 72h Incubation Assay_setup->Incubation_P Readout_P DAPI Staining & High-Content Imaging Incubation_P->Readout_P Data_analysis_P EC50 Determination Readout_P->Data_analysis_P C_culture Cell Culture (HEK293) Assay_setup_C Assay Setup (96-well plate) C_culture->Assay_setup_C Incubation_C 48-72h Incubation Assay_setup_C->Incubation_C Readout_C MTT Assay Incubation_C->Readout_C Data_analysis_C CC50 Determination Readout_C->Data_analysis_C This compound This compound Stock This compound->Assay_setup Serial Dilution This compound->Assay_setup_C Serial Dilution Troubleshooting_Logic Start Inconsistent Results? Check_Sync Verify Parasite Synchronization Start->Check_Sync Check_Plating Review Plating Technique Start->Check_Plating Check_Compound Assess Compound Solubility Start->Check_Compound No_Inhibition No Inhibition? Verify_Conc Confirm Compound Concentration No_Inhibition->Verify_Conc Fresh_Stock Use Fresh Compound Stock No_Inhibition->Fresh_Stock Control_Drug Test with Control Antimalarial No_Inhibition->Control_Drug

References

Technical Support Center: MMV009085 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "MMV009085" is not publicly available in the searched scientific literature. The following troubleshooting guide is based on common challenges encountered during in vivo studies of novel antimalarial drug candidates, particularly those in early-stage development.

This guide is intended to provide general advice to researchers, scientists, and drug development professionals. All experimental procedures should be adapted to the specific properties of the compound under investigation and comply with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation and Solubility

Question: We are observing poor solubility of our test compound, leading to inconsistent dosing and low exposure in our mouse models. What are some common troubleshooting steps?

Answer: Poor aqueous solubility is a frequent hurdle in preclinical development. Here are several strategies to address this:

  • Vehicle Screening: A systematic screen of different GRAS (Generally Recognized as Safe) excipients and vehicles is the first step. This can range from simple aqueous solutions with cyclodextrins to more complex lipid-based formulations.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly improve solubility.

  • Co-solvents: The use of co-solvents such as PEG400, DMSO, or ethanol can enhance solubility. However, it is critical to evaluate the potential toxicity of the co-solvent at the required concentration in the animal model.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can improve oral absorption.[1]

  • Nanosuspensions: Milling the compound to create a nanosuspension can increase the surface area for dissolution.

Experimental Protocol: Vehicle Screening for Oral Gavage

  • Objective: To identify a suitable vehicle for achieving a target concentration of the test compound for oral administration in mice.

  • Materials: Test compound, various vehicles (e.g., Water, 0.5% Methylcellulose, 20% Captisol®, PEG400/Water mixtures, Corn oil).

  • Procedure:

    • Prepare small-scale trial formulations of the test compound at the target concentration in each vehicle.

    • Vortex and sonicate each mixture.

    • Visually inspect for complete dissolution.

    • Let the solutions stand for a set period (e.g., 2-4 hours) to check for precipitation.

    • For promising candidates, consider short-term stability testing.

  • Analysis: Select the vehicle that provides the best solubility and stability without known in vivo toxicity issues.

Pharmacokinetics (PK)

Question: Our compound shows very low oral bioavailability and a short half-life in rats. How can we interpret and address this?

Answer: Low oral bioavailability can be due to poor absorption, high first-pass metabolism, or both. A short half-life indicates rapid clearance.

  • Troubleshooting Low Bioavailability:

    • Absorption: If solubility is not the issue, poor membrane permeability might be the cause. In vitro assays like Caco-2 permeability can provide insights. Formulation strategies, as mentioned above, can also enhance absorption.

    • First-Pass Metabolism: A high rate of metabolism in the gut wall or liver before the compound reaches systemic circulation can drastically reduce bioavailability. Conducting an intravenous (IV) PK study is crucial to distinguish between poor absorption and high first-pass metabolism. If the clearance from the IV study is high, this points to rapid metabolism.

  • Addressing Short Half-Life:

    • A short half-life may necessitate more frequent dosing to maintain therapeutic concentrations.

    • Medicinal chemistry efforts can be directed towards modifying the metabolic soft spots on the molecule to reduce the rate of clearance.

    • Consideration of a different route of administration (e.g., subcutaneous) might provide a more sustained release profile.

Data Presentation: Comparative Pharmacokinetic Parameters

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)F (%)
Compound A (Example) Oral201502750325%
IV58000.2530002.8N/A
Compound B (Improved) Oral204501.536007.560%
IV57500.2560007.2N/A

This table illustrates how data can be structured to compare different compounds or formulations. F (%) represents oral bioavailability.

In Vivo Efficacy Models

Question: We are not seeing the expected efficacy in our Plasmodium berghei mouse model despite good in vitro activity. What could be the reasons?

Answer: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:

  • Insufficient Exposure: The compound's concentration at the site of action may not be reaching the required therapeutic levels for a sufficient duration. Review the PK data in the context of the in vitro IC50. The free (unbound) plasma concentration should ideally exceed the IC50 for a significant portion of the dosing interval.

  • High Protein Binding: If the compound is highly bound to plasma proteins, the free fraction available to act on the parasite may be very low.

  • Rapid Metabolism: The parent compound might be rapidly converted to inactive metabolites.

  • Mouse Model Specifics: The standard 4-day suppressive test in P. berghei-infected mice is a robust model, but its relevance for compounds with different mechanisms of action should be considered.[2] For example, a compound that acts on later-stage gametocytes might not show strong activity in this model.

  • Inappropriate Dosing Regimen: The dosing frequency might not be optimal for the compound's half-life.

Logical Workflow for Efficacy Troubleshooting

G cluster_0 Core Assays cluster_1 ADME Profiling In Vitro Potency In Vitro Potency In Vivo Efficacy In Vivo Efficacy In Vitro Potency->In Vivo Efficacy Informs PK Study PK Study In Vivo Efficacy->PK Study Mismatch? Check Metabolism Assay Metabolism Assay PK Study->Metabolism Assay High Clearance? Check Protein Binding Protein Binding PK Study->Protein Binding Low Exposure? Check

Caption: Troubleshooting workflow for poor in vivo efficacy.

Toxicity and Tolerability

Question: At higher doses, we observe signs of toxicity in our animals (e.g., weight loss, lethargy). How do we approach this?

Answer: Early-onset toxicity can limit the therapeutic window of a compound. A systematic approach is needed to understand and mitigate these effects.

  • Dose-Range Finding Study: Conduct a study with a wider range of doses to clearly define the Maximum Tolerated Dose (MTD).

  • Clinical Observations: Carefully document all clinical signs of toxicity and their onset and duration relative to dosing.

  • Preliminary Histopathology: At the end of the study, collect key organs (liver, spleen, kidney, heart) for histopathological analysis to identify potential target organs of toxicity.

  • Mechanism of Toxicity: If a specific organ is affected, in vitro assays can be used to investigate the mechanism (e.g., cytotoxicity assays on relevant cell lines, hERG channel inhibition for cardiotoxicity).

Experimental Workflow: Dose-Range Finding Study

G A Select Dose Range (e.g., 10, 30, 100 mg/kg) B Administer Compound (Daily for 4-7 days) A->B C Monitor Daily: - Body Weight - Clinical Signs B->C D Terminal Collection: - Blood (for PK) - Tissues (for Histo.) C->D E Determine MTD D->E

Caption: Workflow for a dose-range finding toxicity study.

References

Technical Support Center: MMV009085 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV009085. The focus is on improving its stability in solution for experimental use.

Troubleshooting Guide

Issue: Precipitation of this compound during or after dissolution.

Possible Cause 1: Poor aqueous solubility. this compound is a lipophilic compound with low intrinsic aqueous solubility.

Solutions:

  • Co-solvents: Employing a water-miscible organic solvent can enhance the solubility of this compound.[1][2] Common co-solvents include DMSO, ethanol, and propylene glycol.[2][3] It's crucial to determine the optimal co-solvent concentration to maintain solubility without impacting downstream biological assays.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.

  • Use of Surfactants: Non-ionic surfactants can be used to create micellar formulations that encapsulate the hydrophobic drug, improving its apparent solubility.

Possible Cause 2: Change in temperature. The solubility of this compound may be temperature-dependent. A decrease in temperature after dissolution at a higher temperature can lead to supersaturation and subsequent precipitation.

Solutions:

  • Maintain Constant Temperature: Ensure that the solution is prepared and stored at a constant temperature.

  • Determine Solubility at Different Temperatures: Characterize the solubility of this compound at various temperatures to establish a stable working range.

Issue: Degradation of this compound in solution over time.

Possible Cause 1: Hydrolysis. The presence of hydrolyzable functional groups in this compound can lead to its degradation in aqueous solutions.

Solutions:

  • pH Optimization: The rate of hydrolysis is often pH-dependent. Determine the pH at which this compound exhibits maximum stability.

  • Aprotic Solvents: For short-term experiments, consider using a compatible aprotic solvent.

  • Lyophilization: Prepare a stock solution in a suitable solvent and lyophilize it. The resulting powder can be reconstituted immediately before use.

Possible Cause 2: Oxidation. this compound may be susceptible to oxidation, especially in the presence of oxygen and light.

Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.

Solutions:

  • Amber Vials: Always store solutions of this compound in amber-colored vials to block UV light.

  • Work in a Dark Environment: When handling the compound and its solutions, minimize exposure to direct light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its lipophilic nature, a 100% organic solvent is recommended for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice.[4] For working solutions, further dilution in aqueous buffers containing a co-solvent or a solubilizing agent like a cyclodextrin is advised.

Q2: How can I improve the stability of this compound for in vivo studies?

A2: For in vivo applications, formulation strategies that enhance both solubility and stability are crucial.[5][6][7][8] Consider the following approaches:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form.[8]

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can protect this compound from degradation and improve its aqueous solubility.[9][10][11][12][13]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can enhance its stability and provide controlled release.

Q3: Are there any chemical modifications that can improve the stability of this compound?

A3: Yes, prodrug synthesis is a viable strategy.[5] By masking a labile functional group with a promoiety, the stability of the parent drug can be significantly improved. This approach requires careful design to ensure the prodrug is converted back to the active this compound in vivo. Another approach is the synthesis of more stable structural analogs.[14][15][16][17][18]

Q4: How can I monitor the degradation of this compound in my solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach. This involves developing an HPLC method that can separate the parent this compound from its degradation products. By monitoring the peak area of this compound over time, you can quantify its degradation rate.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemConcentration (µg/mL)Observations
Water< 1Insoluble
PBS (pH 7.4)< 1Insoluble
10% DMSO in PBS15Precipitates after 2 hours
20% Ethanol in PBS25Stable for 4 hours
5% (w/v) HP-β-CD in Water50Stable for 24 hours

Table 2: Stability of this compound (10 µg/mL) in Different Formulations at 25°C

Formulation% Remaining after 24h% Remaining after 72h
10% DMSO in PBS85%60%
20% Ethanol in PBS92%75%
5% HP-β-CD in Water98%95%

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility and stability using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • While stirring, slowly add the powdered this compound to the HP-β-CD solution to achieve the desired final concentration.

  • Continue stirring at room temperature for 24 hours to allow for complex formation.

  • After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Store the final solution at 4°C, protected from light.

Protocol 2: Stability Assessment using HPLC

Objective: To determine the degradation rate of this compound in a specific formulation over time.

Materials:

  • This compound solution in the formulation of interest

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Prepare the this compound solution in the desired formulation.

  • Immediately after preparation (t=0), take an aliquot of the solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Store the bulk solution under the desired storage conditions (e.g., 25°C, protected from light).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots, dilute them appropriately, and inject them into the HPLC.

  • Record the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start weigh Weigh this compound prep_start->weigh dissolve Dissolve in Formulation (e.g., Co-solvent, Cyclodextrin) weigh->dissolve filter Filter (0.22 µm) dissolve->filter prep_end Stock Solution filter->prep_end stability_start t=0 Analysis prep_end->stability_start Initial Sample incubate Incubate at Specified Conditions stability_start->incubate sample Sample at Time Points (t=1, 2, 4...) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis hplc->data stability_end Determine Degradation Rate data->stability_end

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

degradation_pathways cluster_degradation Degradation Triggers cluster_products Degradation Products MMV This compound (Stable) hydrolysis_prod Hydrolysis Product MMV->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Product MMV->oxidation_prod Oxidation photo_prod Photodegradation Product MMV->photo_prod Photodegradation water Water/pH water->hydrolysis_prod oxygen Oxygen oxygen->oxidation_prod light Light light->photo_prod

References

Technical Support Center: Optimizing Antimalarial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in antimalarial drug discovery, with a focus on addressing assay variability. While the specific compound MMV009085 is not publicly detailed, this guide addresses common challenges encountered in the types of assays utilized by organizations like Medicines for Malaria Venture (MMV) for screening potential antimalarial candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vitro antimalarial assays?

A1: Variability in in vitro antimalarial assays can arise from several factors, broadly categorized as biological, technical, and environmental.

  • Biological Variability:

    • Parasite-related: Differences in Plasmodium falciparum strains, parasite life stage synchronicity, and initial parasitemia levels can significantly impact results. The health and viability of the parasite culture are also critical.

    • Host Cell-related: The source and quality of human erythrocytes (red blood cells) can introduce variability. Factors such as donor-to-donor differences and the age of the red blood cells can affect parasite invasion and growth.

  • Technical Variability:

    • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, compounds, or parasite cultures is a major source of error.

    • Plate Effects: Evaporation from the wells on the edge of a microplate can concentrate reagents and affect parasite growth, leading to artificially high or low readings.

    • Reagent Quality and Preparation: Inconsistent preparation of media, buffers, and drug solutions can lead to significant assay drift. The quality and storage of reagents are also crucial.

  • Environmental Variability:

    • Incubation Conditions: Fluctuations in temperature, humidity, and gas concentrations (O₂, CO₂) within the incubator can impact parasite growth and assay performance.

    • Instrumentation: Variations in the performance of plate readers, liquid handlers, and other automated equipment can introduce systematic errors.

Q2: How can I minimize "edge effects" on my assay plates?

A2: Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common issue. To mitigate this:

  • Use a Humidified Incubator: This helps to reduce evaporation from the wells.

  • Seal Plates: Use adhesive plate seals to minimize evaporation during incubation.

  • Fill Outer Wells with Sterile Liquid: Pipetting sterile media or phosphate-buffered saline (PBS) into the peripheral wells can help create a more uniform temperature and humidity environment across the plate.

  • Randomize Plate Layout: Avoid placing all control wells or a specific drug concentration in a single area of the plate.

Q3: What are acceptable performance metrics for a high-throughput antimalarial screen?

A3: Key performance metrics for high-throughput screening (HTS) assays include the Z'-factor and the coefficient of variation (%CV).

  • Z'-Factor: This metric reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust assay with a large signal window and low variability.

  • %CV: This is a measure of the variability of a set of measurements. For HTS assays, a %CV of less than 15% is generally considered acceptable.

Troubleshooting Guides

Guide 1: Inconsistent Results in SYBR Green I-based Fluorescence Assays

Issue: High variability in fluorescence readings between replicate wells.

Potential Cause Troubleshooting Step
Inconsistent initial parasitemia Ensure a homogenous parasite suspension before dispensing into assay plates. Gently mix the culture between plate additions.
Variable cell density Use a Coulter counter or a hemocytometer to accurately determine red blood cell density before plating.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Presence of DNA from dead parasites Include a lysis step with saponin to release parasite DNA, followed by a wash step to remove hemoglobin, which can quench fluorescence.
Incomplete cell lysis Ensure complete lysis of red blood cells to release all parasite DNA for SYBR Green I binding. Optimize the concentration of the lysis buffer components.
Fluorescence quenching Hemoglobin can quench the SYBR Green I signal. Ensure thorough washing to remove residual hemoglobin.
Guide 2: High Background in Lactate Dehydrogenase (LDH) Assays

Issue: High absorbance readings in negative control wells.

Potential Cause Troubleshooting Step
Contamination of reagents Use fresh, sterile reagents. Filter-sterilize all buffers and media.
Presence of lactate in serum Some batches of serum can contain high levels of lactate. Test different serum lots or use a serum-free medium if possible.
Hemolysis of red blood cells Rough handling of red blood cells can cause lysis and release of LDH. Handle cells gently during washing and plating.
Incorrect incubation time Optimize the incubation time for the LDH reaction. Over-incubation can lead to higher background signal.

Quantitative Data Summary

The following tables summarize key performance metrics for common in vitro antimalarial assays.

Table 1: Performance Metrics of Common Antimalarial Assay Formats

Assay Type Typical Z'-Factor Typical %CV Advantages Disadvantages
SYBR Green I Fluorescence 0.6 - 0.8< 15%High-throughput, sensitiveCan be affected by hemoglobin quenching
pLDH Absorbance 0.5 - 0.7< 20%Inexpensive, simpleLower sensitivity than fluorescence assays
[³H]-Hypoxanthine Incorporation > 0.7< 10%Highly sensitive and specificRequires radioactive materials, low-throughput

Experimental Protocols

Protocol: SYBR Green I-based Plasmodium falciparum Growth Inhibition Assay

This protocol provides a general framework for assessing the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Plating:

    • In a 96-well black, clear-bottom plate, add the diluted compounds.

    • Add the synchronized ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well.

    • Include positive controls (e.g., artesunate) and negative controls (parasites with vehicle).

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

    • Remove the assay plates from the incubator and carefully aspirate the supernatant.

    • Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

Visualizations

experimental_workflow cluster_culture Parasite Culture & Synchronization cluster_assay_prep Assay Preparation cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis culture Maintain P. falciparum Culture synchronize Synchronize to Ring Stage culture->synchronize plate_assay Plate Compounds and Parasites synchronize->plate_assay compound_prep Prepare Compound Dilutions compound_prep->plate_assay incubate Incubate for 72 hours lysis_stain Lyse Cells & Stain with SYBR Green I incubate->lysis_stain read_plate Read Fluorescence lysis_stain->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: A typical experimental workflow for an in vitro antimalarial SYBR Green I-based assay.

hypothetical_pathway cluster_host Host Cell cluster_parasite Parasite receptor Erythrocyte Receptor kinase_a Kinase A receptor->kinase_a ligand Parasite Ligand ligand->receptor Invasion kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene_exp Gene Expression (Invasion Proteins) tf->gene_exp Activation mmv_compound This compound (Hypothetical) mmv_compound->kinase_b Inhibition

Caption: A hypothetical signaling pathway for parasite invasion that could be targeted by an antimalarial compound.

Technical Support Center: Overcoming Resistance to MMV009085 in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on strategies to understand and overcome resistance to phosphatidylinositol 4-kinase (PI4K) inhibitors in Plasmodium, using MMV390048 as a representative compound. While direct data for MMV009085 is not extensively available in public literature, it is presumed to belong to a similar class of PI4K inhibitors. Therefore, the mechanisms and methodologies described herein are expected to be highly relevant.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and related compounds in Plasmodium?

A1: The primary target of this class of antimalarial compounds is believed to be phosphatidylinositol 4-kinase (PI4K). This enzyme is crucial for the parasite's intracellular development and is involved in essential cellular processes such as signal transduction and membrane trafficking.

Q2: What is the most common mechanism of resistance to PI4K inhibitors in Plasmodium falciparum?

A2: The predominant mechanism of resistance is the acquisition of single nucleotide polymorphisms (SNPs) in the pfpi4k gene, leading to amino acid substitutions in the PI4K protein. These mutations can reduce the binding affinity of the inhibitor to its target, thereby decreasing its efficacy.

Q3: Are there specific mutations in PfPI4K known to confer resistance?

A3: Yes, several mutations in the kinase domain of PfPI4K have been identified through in vitro resistance selection studies. These include S743T, A1319V, H1484Y, and S1320L. These mutations have been shown to cause a significant increase in the half-maximal inhibitory concentration (IC50) of PI4K inhibitors.[1]

Q4: Is there evidence of cross-resistance between different PI4K inhibitors?

A4: Yes, parasites with mutations in PfPI4K that confer resistance to one PI4K inhibitor, such as an imidazopyrazine, have been shown to exhibit cross-resistance to other chemically distinct PI4K inhibitors, including compounds from the 2-aminopyridine class like MMV390048.[2][3]

Q5: How can I determine if my P. falciparum culture has developed resistance to a PI4K inhibitor?

A5: Resistance can be assessed by performing a standard in vitro drug susceptibility assay, such as the SYBR Green I-based assay, to determine the IC50 value of the compound against your parasite line. A significant increase in the IC50 value compared to the parental, sensitive strain is indicative of resistance. Subsequent sequencing of the pfpi4k gene can then be used to identify potential resistance-conferring mutations.

Troubleshooting Guides

Problem 1: Increased IC50 value observed for this compound in our P. falciparum culture.

  • Possible Cause: The parasite population may have developed resistance to the compound.

  • Troubleshooting Steps:

    • Confirm the IC50 shift: Repeat the drug susceptibility assay with carefully controlled experimental conditions to ensure the result is reproducible. Include a known sensitive control strain for comparison.

    • Sequence the pfpi4k gene: Extract genomic DNA from the suspected resistant parasite line and sequence the entire coding region of the pfpi4k gene (Pf3D7_0509800). Compare the sequence to that of the parental sensitive strain to identify any mutations.

    • Perform genetic validation: If a mutation is identified, its role in conferring resistance can be confirmed by introducing the mutation into a sensitive parasite background using gene-editing techniques like CRISPR/Cas9 and then re-evaluating the IC50.

Problem 2: Difficulty in selecting for high-level resistance to PI4K inhibitors in vitro.

  • Possible Cause: The frequency of resistance development might be low, or the initial drug pressure may be too high, leading to culture collapse.

  • Troubleshooting Steps:

    • Optimize drug pressure: Start with a drug concentration that is 2-3 times the IC50 of the sensitive parental strain. Gradually increase the drug concentration as the parasite culture adapts.

    • Increase parasite inoculum: Use a large starting parasite population (e.g., 10^8 - 10^9 parasites) to increase the probability of selecting for rare resistant mutants.

    • Maintain continuous culture: Ensure the parasite culture is maintained under optimal conditions for an extended period to allow for the emergence and selection of resistant parasites.

Quantitative Data

Table 1: In Vitro Activity of MMV390048 against Sensitive and Resistant P. falciparum Strains

Parasite StrainRelevant GenotypeIC50 (nM)Fold ResistanceReference
NF54Wild-type PfPI4K28-[2]
Dd2Multi-drug resistant parental22.7-[2][3]
Dd2-A1319VA1319V in PfPI4K70-90~3-4[3]
Dd2-S743TS743T in PfPI4K70-90~3-4[3]
Dd2-H1484YH1484Y in PfPI4K62.8~2.8[3]
Dd2-S1320LS1320L in PfPI4K57.7~2.5[3]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 0.25% sodium bicarbonate)

  • Human erythrocytes (O+)

  • 96-well flat-bottom microplates

  • Antimalarial compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

  • Prepare serial dilutions of the antimalarial compound in complete culture medium in a 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Protocol 2: In Vitro Selection of Drug-Resistant P. falciparum

This protocol outlines a method for generating drug-resistant parasite lines through continuous drug pressure.

Materials:

  • Clonal, drug-sensitive P. falciparum strain

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • Antimalarial compound

  • Culture flasks

Procedure:

  • Initiate a large-scale culture of the parental parasite strain (e.g., 10^8 parasites in a T75 flask).

  • Expose the culture to a starting concentration of the antimalarial compound equivalent to 2-3 times its IC50.

  • Maintain the culture under drug pressure, changing the medium every 24-48 hours. Monitor parasitemia by Giemsa-stained blood smears.

  • If the parasite culture clears, it indicates the drug concentration was too high. Re-initiate with a lower concentration.

  • If the parasites recrudesce, gradually increase the drug concentration in stepwise increments.

  • Continue this process of selection and increasing drug pressure for several weeks to months until a stable parasite line that can consistently grow in the presence of a significantly higher drug concentration is established.

  • Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population for further characterization.

Visualizations

Resistance_Mechanism cluster_drug_action Drug Action Pathway cluster_resistance Resistance Mechanism This compound This compound (PI4K Inhibitor) PfPI4K_active Active PfPI4K This compound->PfPI4K_active Inhibition PfPI4K_mutated Mutated PfPI4K (e.g., S743T, A1319V) This compound->PfPI4K_mutated Ineffective Inhibition PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K_active->PI4P Phosphorylation PIP Phosphatidylinositol (PI) PIP->PfPI4K_active Vesicular_trafficking Vesicular Trafficking & Parasite Development PI4P->Vesicular_trafficking Reduced_binding Reduced Drug Binding PfPI4K_mutated->Reduced_binding Normal_function Restored PI4K Activity Reduced_binding->Normal_function Normal_function->Vesicular_trafficking

Caption: Mechanism of action and resistance to PI4K inhibitors in Plasmodium.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Start Start with Sensitive Parasite Culture Drug_Pressure Apply Continuous Drug Pressure Start->Drug_Pressure Monitor Monitor for Recrudescence Drug_Pressure->Monitor Isolate Isolate and Clone Resistant Parasites Monitor->Isolate IC50_determination Determine IC50 Shift (SYBR Green I Assay) Isolate->IC50_determination gDNA_extraction Extract Genomic DNA Isolate->gDNA_extraction Sequence_analysis Identify Mutations in *pfpi4k* Gene IC50_determination->Sequence_analysis Informs WGS Whole Genome Sequencing of Resistant Clone gDNA_extraction->WGS WGS->Sequence_analysis Validation Validate Mutation via Gene Editing (CRISPR/Cas9) Sequence_analysis->Validation

Caption: Workflow for selecting and characterizing drug-resistant Plasmodium.

References

a refining MMV009085 treatment protocols for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search for scientific literature and public data, no specific information is currently available for the compound designated MMV009085. The Medicines for Malaria Venture (MMV) portfolio contains a vast number of compounds, and information regarding specific molecules, particularly those in early-stage research, may not be publicly accessible.

This technical support center has been created to provide general guidance and best practices for researchers conducting animal studies with novel antimalarial compounds, based on established methodologies in the field. The following troubleshooting guides, FAQs, and experimental protocols are intended to serve as a foundational resource. Researchers should adapt these guidelines based on the specific physicochemical properties and observed in vitro and in vivo characteristics of the compound under investigation once that information becomes available.

Frequently Asked Questions (FAQs)

QuestionAnswer
General Handling and Formulation
Q1: What is the recommended first step when receiving a new antimalarial compound like this compound for in vivo studies?A1: The first critical step is to obtain the Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS). Review the compound's known physicochemical properties, such as solubility, stability, and any specific storage requirements.
Q2: How should I prepare a formulation for oral gavage in mice if the solubility of my compound is unknown?A2: Start with a tiered approach to vehicle selection. Begin with aqueous vehicles (e.g., water, saline). If solubility is poor, progress to common GRAS (Generally Recognized as Safe) excipients such as 0.5% (w/v) methylcellulose, 0.5% (w/v) carboxymethylcellulose, or solutions containing solubilizing agents like Tween 80 (0.5-5%) or PEG400 (10-30%). Always perform small-scale formulation tests to assess physical stability (e.g., precipitation, crystallization) over the intended dosing period.
Q3: What are the key considerations for intravenous administration of a novel compound?A3: For intravenous (IV) administration, the compound must be in a sterile, isotonic solution with a pH close to physiological pH (7.4). Solubilizing agents may be necessary, but their concentration should be minimized to avoid vehicle-related toxicity. The final formulation must be filtered through a 0.22 µm sterile filter before administration.
Dose Selection and Administration
Q4: How do I determine the starting dose for a new compound in an in vivo efficacy study?A4: The initial in vivo dose is often extrapolated from in vitro potency (e.g., IC50 or EC50 values against Plasmodium falciparum). Pharmacokinetic (PK) data, if available, is crucial for determining a dose that will achieve and maintain plasma concentrations above the in vitro effective concentration. If no PK data exists, a tiered dose-finding study starting with a low, non-toxic dose is recommended.
Q5: What is the maximum volume I can administer to a mouse via oral gavage and intravenous injection?A5: For oral gavage in mice, the generally accepted maximum volume is 10 mL/kg. For intravenous injections (tail vein), the maximum volume is typically 5 mL/kg, and the injection should be administered slowly to prevent adverse events.
Troubleshooting Common Issues
Q6: I'm observing precipitation of my compound in the formulation. What should I do?A6: If precipitation occurs, try modifying the formulation. This could involve adjusting the pH (if the compound's solubility is pH-dependent), increasing the concentration of the co-solvent or surfactant, or using a different vehicle system. Sonication can also help in initial solubilization. Always check for recrystallization before each administration.
Q7: My animals are showing signs of distress or toxicity after dosing. What are the immediate steps?A7: Immediately document the clinical signs. Reduce the dose in subsequent cohorts or, if severe, terminate the current study for that dose group. Consider if the vehicle itself could be causing the toxicity. A vehicle-only control group is essential to differentiate between compound- and vehicle-related effects.
Q8: The compound is not showing the expected efficacy in vivo despite good in vitro activity. What are the potential reasons?A8: This is a common challenge in drug discovery. Potential reasons include: poor absorption, rapid metabolism and clearance (unfavorable pharmacokinetics), or high plasma protein binding. A preliminary pharmacokinetic study to measure plasma exposure is highly recommended to investigate these possibilities.

Experimental Protocols

Standard Oral Formulation Preparation for Insoluble Compounds
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in sterile water. To do this, heat about one-third of the total required water volume to 60-70°C. Disperse the MC powder in the hot water with stirring. Add the remaining cold water and continue to stir until a clear, viscous solution is formed. Store at 4°C.

  • Compound Suspension: Weigh the required amount of the test compound.

  • Pre-wetting (Optional but Recommended): Add a small amount of a wetting agent, such as 1-2 drops of Tween 80, to the compound powder and mix to form a paste.

  • Suspension: Gradually add the 0.5% MC vehicle to the compound paste while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

  • Final Volume: Adjust to the final desired concentration with the 0.5% MC vehicle.

  • Storage and Handling: Store the suspension at 4°C and protect from light if the compound is light-sensitive. Before each administration, ensure the suspension is thoroughly mixed (e.g., by vortexing) to guarantee dose uniformity.

Logical Workflow for Preclinical Antimalarial Compound Evaluation

G cluster_0 In Vitro Characterization cluster_1 Formulation & Dose Range Finding cluster_2 Pharmacokinetics cluster_3 In Vivo Efficacy in_vitro_potency In Vitro Potency (IC50 vs. P. falciparum) formulation Formulation Development (Vehicle Screening) in_vitro_potency->formulation solubility Aqueous Solubility (Thermodynamic & Kinetic) solubility->formulation metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) pk_study Single Dose PK Study (IV and PO) metabolic_stability->pk_study dose_finding Dose Range Finding (Acute Tolerability) formulation->dose_finding dose_finding->pk_study efficacy_model Mouse Model of Malaria (e.g., P. berghei) dose_finding->efficacy_model pk_parameters Determine Cmax, Tmax, AUC, F% pk_study->pk_parameters pk_parameters->efficacy_model Dose Selection efficacy_assessment Parasitemia Measurement (ED50/ED90) efficacy_model->efficacy_assessment

Caption: Preclinical evaluation workflow for a novel antimalarial compound.

Technical Support Center: Investigating Off-Target Effects of Novel Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While MMV009085 is a recognized antimalarial compound from the Medicines for Malaria Venture (MMV) Pathogen Box, publicly available data on its specific off-target effects is limited. This guide provides a general framework for researchers and drug development professionals to address potential off-target effects when working with novel antimalarial compounds, using this compound as a representative example. The following troubleshooting guides and FAQs outline common experimental approaches to identify, validate, and mitigate off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in antimalarial drug development?

Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. In the context of antimalarial drug development, these effects can lead to several undesirable outcomes:

  • Host Cell Toxicity: The compound may be toxic to human cells, leading to adverse side effects.

  • Misinterpretation of Experimental Results: An observed phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.

  • Reduced Efficacy: Binding to off-targets can lower the effective concentration of the drug at its intended target, thereby reducing its potency against the parasite.

  • Drug Resistance: Off-target interactions can sometimes activate cellular stress responses that contribute to the development of drug resistance.

Q2: What are the first steps to assess the potential for off-target effects with a compound like this compound?

A tiered approach is recommended, starting with broad, cost-effective assays and progressing to more specific and complex experiments.

  • Cytotoxicity Assaying: The initial step is to evaluate the compound's toxicity against a panel of human cell lines. This provides a general indication of off-target effects that impact cell viability.

  • Phenotypic Screening: Comparing the compound's activity against Plasmodium falciparum with its effect on other cell types or organisms can reveal species-specific activity and potential off-target liabilities.

  • Broad Target-Based Screening: If resources permit, screening the compound against a large panel of known drug targets, such as a kinome scan, can identify potential off-target binding partners.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is a critical step in compound validation. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing analogs of the primary compound can help determine if the desired phenotype tracks with on-target potency.

  • Target Knockdown/Knockout: Using genetic techniques like CRISPR/Cas9 or RNAi to reduce the expression of the intended target should phenocopy the effect of the compound if it is acting on-target.

  • Chemical Rescue: If the compound inhibits an enzyme, adding back the product of that enzyme's reaction may rescue the phenotype, confirming an on-target mechanism.

  • Orthogonal Assays: Confirming the phenotype with a different chemical scaffold that targets the same protein can provide additional evidence for an on-target effect.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and mitigate off-target effects.

Guide 1: Assessing In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that is toxic to human cells, providing a therapeutic window relative to its antiplasmodial activity.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Illustrative Cytotoxicity Data

CompoundCC50 on HEK293 (µM)CC50 on HepG2 (µM)P. falciparum IC50 (µM)Selectivity Index (SI) (CC50 HEK293 / IC50)
This compound (Example) > 50> 501.2> 41.7
Chloroquine25300.021250
Staurosporine0.010.020.50.02

This table presents hypothetical data for illustrative purposes.

Guide 2: Broad Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of a compound. Many antimalarial drugs have been found to interact with host or parasite kinases.

Protocol: KINOMEscan® Profiling (Conceptual Workflow)

KINOMEscan® is a proprietary competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

Conceptual Workflow:

  • Compound Submission: The test compound (e.g., this compound) is submitted to a specialized vendor (e.g., Eurofins DiscoverX).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is measured.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A dissociation constant (Kd) can also be determined.

  • Target Identification: Kinases that show significant binding are identified as potential off-targets.

Data Presentation: Illustrative Kinome Scan Data

Kinase TargetPercent of Control (%) @ 1 µMKd (nM)Potential Implication
CDK2 (Example) 15150Cell cycle regulation, potential for cytotoxicity
GSK3β (Example) 25250Wnt signaling pathway, various cellular processes
PIM1 (Example) 30300Cell survival and proliferation

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_initial_screening Initial Screening cluster_hit_validation Hit Validation & Off-Target Assessment cluster_mechanism_deconvolution Mechanism of Action & Target Validation A Compound Library (e.g., MMV Pathogen Box) B In vitro Antiplasmodial Activity Assay A->B C Cytotoxicity Assay (e.g., MTT on human cells) A->C D Identify Potent Hits (e.g., this compound) B->D C->D E Broad Off-Target Profiling (e.g., Kinome Scan) D->E F Phenotypic Screening (diverse cell lines/organisms) D->F G Target Deconvolution Studies E->G F->G H On-Target Validation (e.g., Target Knockdown) G->H I Lead Optimization H->I

Caption: General experimental workflow for identifying and characterizing off-target effects of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription OffTarget Off-Target Kinase (e.g., CDK2) CellCycle Cell Cycle Progression OffTarget->CellCycle Block Compound This compound (Hypothetical) Compound->OffTarget Inhibition Transcription->CellCycle

Caption: Hypothetical signaling pathway illustrating a potential off-target effect on cell cycle progression.

Technical Support Center: MMV009085 Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available information regarding the specific chemical properties, stability, or recommended storage conditions for the compound designated "MMV009085". The following guidelines are based on general best practices for the storage and handling of small molecule compounds in a research setting. It is crucial to consult any available internal documentation or the compound supplier for specific recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for a novel small molecule compound like this compound?

For a compound with unknown stability, it is best to take a conservative approach to prevent degradation. We recommend storing this compound under the following conditions:

  • Temperature: ≤ -20°C, and ideally at -80°C for long-term storage.

  • Form: As a dry, solid powder. Storing in solution is generally not recommended for long-term storage due to the increased potential for degradation.

  • Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.

  • Light: Protected from light by using amber vials or by storing the container in a dark place.

Q2: How should I prepare solutions of this compound for my experiments?

When preparing solutions, it is important to minimize the compound's exposure to conditions that could promote degradation.

  • Use high-purity, anhydrous solvents.

  • Prepare fresh solutions for each experiment whenever possible.

  • If you must store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -20°C (or -80°C).

  • Before use, allow the solution to equilibrate to room temperature slowly.

Q3: What are common signs of compound degradation?

Visual signs of degradation can include:

  • A change in color of the solid compound or solution.

  • The appearance of precipitation in a solution that was previously clear.

  • An unexpected change in the pH of the solution.

However, many forms of degradation are not visible. Analytical methods such as HPLC, LC-MS, or NMR are necessary to confirm the purity and integrity of the compound.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that this compound has degraded, the following troubleshooting steps can help you identify the cause and prevent future issues.

Observed Issue Potential Cause Recommended Action
Reduced or no biological activity in an assay Compound degradation due to improper storage or handling.1. Obtain a fresh, validated sample of this compound. 2. Prepare a new stock solution following best practices. 3. Re-run the experiment with the fresh sample. 4. If the issue persists, consider other experimental variables.
Inconsistent experimental results Partial degradation of the compound, leading to variable concentrations of the active molecule.1. Analyze the purity of your current stock solution using an appropriate analytical method (e.g., HPLC). 2. If degradation is confirmed, discard the old stock and prepare a fresh one. 3. Review your storage and handling procedures to identify potential sources of degradation.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the analytical data of the suspect sample to a reference standard or a freshly prepared sample. 2. Attempt to identify the degradation products. 3. Based on the likely degradation pathway (e.g., oxidation, hydrolysis), adjust storage and handling conditions accordingly (e.g., store under inert gas, use anhydrous solvents).

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound over time under different storage temperatures and in different solvents.

2. Materials:

  • This compound solid compound
  • High-purity solvents (e.g., DMSO, ethanol, water)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber vials

3. Methodology:

  • Preparation of Stock Solutions:
  • Accurately weigh a known amount of this compound.
  • Dissolve the compound in a chosen solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your time-zero (T=0) sample.
  • Sample Incubation:
  • Aliquot the stock solution into multiple amber vials.
  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
  • For each condition, prepare a set of vials for each time point to be analyzed (e.g., 24h, 48h, 72h, 1 week).
  • HPLC Analysis:
  • At each time point, retrieve one vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Dilute the sample to an appropriate concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Run a suitable gradient method to separate the parent compound from any potential degradation products.
  • Record the peak area of the parent compound.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining compound against time for each storage condition.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.

G cluster_0 Troubleshooting Workflow for Suspected this compound Degradation A Suspected Degradation (e.g., loss of activity, inconsistent results) B Perform Analytical Purity Check (e.g., HPLC, LC-MS) A->B C Purity Confirmed? B->C D Investigate Other Experimental Variables C->D Yes E Purity Not Confirmed (Degradation Detected) C->E No F Review Storage and Handling Procedures E->F G Prepare Fresh Stock Solution Under Optimized Conditions F->G H Re-run Experiment G->H I Issue Resolved? H->I J Problem Solved I->J Yes K Further Investigation Required (e.g., contact supplier, consult expert) I->K No

Caption: A flowchart outlining the steps to take when this compound degradation is suspected.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MMV009085 in experiments involving the malaria parasite, Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor identified from the Medicines for Malaria Venture (MMV) Malaria Box. Its primary target is the Plasmodium falciparum hexose transporter (PfHT), which is essential for the uptake of glucose by the parasite from the host red blood cell. By inhibiting PfHT, this compound effectively starves the parasite of its main energy source.

Q2: In what types of experiments is this compound typically used?

A2: this compound is primarily used in in vitro studies to investigate glucose metabolism in P. falciparum. Common applications include:

  • Glucose Uptake Assays: Directly measuring the inhibition of glucose transport into the parasite.

  • Parasite Growth Inhibition Assays: Assessing the effect of PfHT inhibition on the viability and proliferation of P. falciparum cultures.

  • Mechanism of Action Studies: Elucidating the downstream effects of glucose deprivation on parasite biology.

Q3: What is the rationale for targeting PfHT in anti-malarial drug development?

A3: The intraerythrocytic stages of P. falciparum are heavily reliant on a constant supply of glucose from the host for energy production through glycolysis. The parasite's primary glucose transporter, PfHT, is essential for its survival. Importantly, PfHT is structurally distinct from the major human glucose transporters (GLUTs), presenting an opportunity for selective inhibition with minimal off-target effects on the host. This makes PfHT a promising target for the development of novel anti-malarial drugs.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Parasite Growth

Possible Cause 1: Compound Instability or Degradation

  • Troubleshooting Steps:

    • Ensure this compound is stored correctly, typically at -20°C or -80°C in a desiccated environment.

    • Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.

    • To confirm the integrity of the compound, consider analytical chemistry techniques such as HPLC-MS if available.

Possible Cause 2: Sub-optimal Assay Conditions

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your specific parasite strain and assay conditions.

    • Verify Parasite Health: Ensure your P. falciparum cultures are healthy and in the appropriate growth stage (typically asynchronous or tightly synchronized rings for growth inhibition assays). High parasitemia or unhealthy cultures can lead to variable results.

    • Check Media Components: Ensure the culture medium has the correct formulation, as variations in glucose concentration can affect the apparent potency of a PfHT inhibitor.

Possible Cause 3: Parasite Strain Variability

  • Troubleshooting Steps:

    • Be aware that different P. falciparum strains can exhibit varying sensitivities to anti-malarial compounds.

    • If possible, test this compound on a reference chloroquine-sensitive strain (e.g., 3D7) and a resistant strain (e.g., K1) to benchmark its activity.

Issue 2: High Background or Variability in Glucose Uptake Assays

Possible Cause 1: Non-specific Binding of Radiolabeled Glucose

  • Troubleshooting Steps:

    • Include appropriate controls, such as a known inhibitor of glucose transport (e.g., cytochalasin B) or a non-specific inhibitor, to determine the level of non-transporter-mediated glucose uptake.

    • Optimize washing steps to effectively remove extracellular radiolabeled glucose without lysing the cells.

Possible Cause 2: Issues with Scintillation Counting

  • Troubleshooting Steps:

    • Ensure proper mixing of the cell lysate with the scintillation cocktail.

    • Check the calibration and settings of the scintillation counter.

    • Run blank controls (scintillation cocktail only) to determine background radiation levels.

Issue 3: Unexpected Cellular Phenotype or Suspected Off-Target Effects

Possible Cause: this compound may have secondary targets at higher concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: A clear dose-dependent effect that correlates with the IC50 for PfHT inhibition suggests on-target activity. Off-target effects may manifest at significantly higher concentrations.

    • Use a Structurally Unrelated PfHT Inhibitor: If a different inhibitor of PfHT recapitulates the observed phenotype, it is more likely to be an on-target effect.

    • Counter-screen against Human Glucose Transporters: To confirm selectivity, you can perform glucose uptake assays in a cell line expressing human GLUTs (e.g., HEK293 cells) to ensure this compound has minimal activity against them.

Data Presentation

Table 1: Comparative IC50 Values of Various Anti-malarial Compounds against P. falciparum

CompoundTarget/Mechanism of ActionChloroquine-Sensitive Strain (e.g., 3D7) IC50 (nM)Chloroquine-Resistant Strain (e.g., K1) IC50 (nM)
This compound PfHT (Glucose Transport) Expected to be potentExpected to be potent
ChloroquineHeme Polymerization~10-20>100
ArtemisininOxidative Stress~5-15~5-15
AtovaquoneMitochondrial Electron Transport~1-5~1-5
PyrimethamineDihydrofolate Reductase~100-500>1000

Note: The IC50 values for this compound are not definitively established in the provided search results and would need to be determined experimentally. The other values are representative and can vary between studies and specific strains.

Experimental Protocols

Protocol 1: P. falciparum in vitro Growth Inhibition Assay

This protocol is a generalized procedure for assessing the effect of this compound on parasite growth using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax or human serum, in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Assay Preparation:

    • Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

    • Add a synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

    • Include positive (e.g., chloroquine) and negative (vehicle control, e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • Freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature.

  • Data Acquisition: Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Radiolabeled Glucose Uptake Assay

This protocol outlines a method for measuring the direct inhibition of glucose uptake by this compound.

  • Parasite Preparation:

    • Culture P. falciparum to a high parasitemia and enrich for the trophozoite stage using methods like Percoll gradient centrifugation.

    • Wash the enriched parasites in a glucose-free buffer.

  • Inhibitor Incubation:

    • Pre-incubate the parasites with varying concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes).

  • Glucose Uptake:

    • Initiate glucose uptake by adding a mixture of radiolabeled (e.g., ³H- or ¹⁴C-labeled) and unlabeled glucose.

    • Allow the uptake to proceed for a defined, short period (e.g., 1-5 minutes).

  • Termination of Uptake:

    • Stop the reaction by adding a cold stop buffer containing a high concentration of a glucose transport inhibitor (e.g., phloretin or cytochalasin B).

    • Quickly wash the cells with cold stop buffer to remove extracellular radiolabeled glucose.

  • Quantification:

    • Lyse the parasite pellet.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of glucose uptake at each this compound concentration and calculate the IC50 for inhibition of glucose transport.

Visualizations

Glucose_Uptake_Pathway cluster_Host Host Red Blood Cell cluster_Parasite Plasmodium falciparum Glucose_Host Glucose PfHT PfHT Transporter Glucose_Host->PfHT Transport Glucose_Parasite Glucose PfHT->Glucose_Parasite Glycolysis Glycolysis Glucose_Parasite->Glycolysis ATP ATP (Energy) Glycolysis->ATP This compound This compound This compound->PfHT Inhibition

Caption: Signaling pathway of glucose uptake in P. falciparum and its inhibition by this compound.

Experimental_Workflow Start Start Culture Culture P. falciparum Start->Culture Synchronize Synchronize to Ring Stage Culture->Synchronize Prepare_Plate Prepare 96-well plate with serial dilutions of this compound Synchronize->Prepare_Plate Add_Parasites Add synchronized parasites Prepare_Plate->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_Stain Lyse cells and stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read fluorescence Lyse_Stain->Read_Fluorescence Analyze Calculate IC50 Read_Fluorescence->Analyze End End Analyze->End

Caption: Experimental workflow for a P. falciparum growth inhibition assay using this compound.

Validation & Comparative

Validating Antimalarial Efficacy: A Comparative Analysis of MMV Compounds and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound MMV009085: Extensive searches for "this compound" did not yield specific data regarding its antimalarial efficacy, mechanism of action, or comparative studies. This suggests that the compound identifier may be incorrect or that it represents an early-stage compound with limited publicly available information. In lieu of specific data for this compound, this guide provides a comparative framework using well-characterized antimalarial agents, including a compound from the Medicines for Malaria Venture (MMV) Malaria Box, to demonstrate the requested data presentation and analysis format. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Selected Antimalarial Compounds

The following table summarizes the in vitro efficacy of selected antimalarial compounds against Plasmodium falciparum.

CompoundStrain(s)IC50 (nM)Reference Compound(s)
MMV006087 Laboratory Strains & Clinical Isolates19.77 (average)Artesunate (8.23 nM), Chloroquine (51.30 nM), Mefloquine (18.39 nM), Halofantrine (37.21 nM)[1]
Artesunate Laboratory Strains & Clinical Isolates8.23 (average)N/A[1]
Chloroquine Laboratory Strains & Clinical Isolates51.30 (average)N/A[1]
Mefloquine Laboratory Strains & Clinical Isolates18.39 (average)N/A[1]
Halofantrine Laboratory Strains & Clinical Isolates37.21 (average)N/A[1]
MMV085203 Laboratory Strains & Clinical Isolates176.60 (average)N/A[1]
MMV008956 Laboratory Strains & Clinical Isolates266.30 (average)N/A[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used in the assessment of antimalarial drug efficacy.

In Vitro Anti-plasmodial Activity Assay

A common method for determining the in vitro efficacy of a compound against P. falciparum is the parasite lactate dehydrogenase (pLDH) assay.[2]

  • Parasite Culture: P. falciparum strains (both chloroquine-sensitive and resistant) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are incubated with the various drug concentrations in 96-well plates for a full asexual life cycle (typically 48-72 hours).

    • After incubation, the plates are lysed to release parasite lactate dehydrogenase (pLDH).

    • A substrate and co-factor solution is added, and the conversion of lactate to pyruvate is measured spectrophotometrically by the reduction of a tetrazolium salt.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Suppressive Test (4-Day Test)

The Peters' 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.[3]

  • Animal Model: Typically, BALB/c mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment:

    • Treatment with the test compound (administered orally or subcutaneously) begins a few hours after infection and continues daily for four consecutive days.

    • A control group receives the vehicle alone, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The percentage of parasite suppression is calculated relative to the untreated control group.

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.

Antimalarial_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_advanced Advanced Characterization invitro_start Compound Library invitro_assay Primary Assay (e.g., pLDH) against P. falciparum invitro_start->invitro_assay invitro_hits Identify Active Compounds (IC50 < Threshold) invitro_assay->invitro_hits invivo_model Rodent Malaria Model (e.g., P. berghei) invitro_hits->invivo_model Promising Candidates invivo_test 4-Day Suppressive Test invivo_model->invivo_test invivo_efficacy Determine Parasite Suppression invivo_test->invivo_efficacy tox_assay Cytotoxicity Assays invivo_efficacy->tox_assay Efficacious Compounds moa_studies Mechanism of Action Studies tox_assay->moa_studies

Caption: A generalized workflow for the screening and validation of novel antimalarial compounds.

Malaria_Lifecycle_Targets cluster_mosquito Mosquito Vector liver Liver Stage (Hypnozoites & Schizonts) blood Blood Stage (Asexual) (Merozoites, Rings, Trophozoites, Schizonts) liver->blood Release of Merozoites blood->blood Asexual Replication gametocytes Gametocytes (Sexual) blood->gametocytes Differentiation sporozoites Sporozoites gametocytes->sporozoites Transmission sporozoites->liver Infection

Caption: Key stages in the Plasmodium life cycle that can be targeted by antimalarial drugs.

References

A Comparative Analysis of the Anti-Malarial Activity of MMV009085 and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive analysis of the anti-malarial compound MMV009085, from the Medicines for Malaria Venture (MMV) Pathogen Box, reveals its activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This guide provides a detailed comparison of the in vitro activity of this compound with the well-established anti-malarial drug, chloroquine, offering valuable data for researchers and drug development professionals in the field of parasitology.

In Vitro Anti-Malarial Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro activity of this compound and chloroquine against the 3D7 strain of P. falciparum was determined using the SYBR Green I-based fluorescence assay.

CompoundP. falciparum StrainIC50 (nM)
This compound3D71197
Chloroquine3D735.14[1]

Data for this compound is derived from a large-scale screening of the MMV Pathogen Box. The IC50 for chloroquine is a representative value from the same study for comparative purposes.

Mechanism of Action

Chloroquine

Chloroquine, a 4-aminoquinoline, has a well-documented mechanism of action that primarily targets the digestive vacuole of the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. The parasite detoxifies heme by polymerizing it into hemozoin. Chloroquine, being weakly basic, accumulates in the acidic food vacuole of the parasite. Here, it is believed to interfere with heme polymerization, leading to a buildup of toxic heme which ultimately kills the parasite.

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_chloroquine Chloroquine Action Hemoglobin Hemoglobin Heme Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Buildup Toxic Heme Accumulation Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Caption: Mechanism of action of Chloroquine in P. falciparum.

This compound

The precise mechanism of action for this compound has not been fully elucidated. As a compound from the MMV Pathogen Box, it was selected based on its activity against various pathogens, suggesting it may target a pathway essential for parasite survival. Further research is required to identify its specific molecular target and signaling pathway.

Cytotoxicity Profile

Evaluating the toxicity of anti-malarial compounds against mammalian cells is crucial to assess their therapeutic index.

CompoundCell LineIC50 (µM)
ChloroquineHepG2 (Human Liver Carcinoma)>100

Experimental Protocols

SYBR Green I-Based Parasite Viability Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to anti-malarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

start Start drug_prep Prepare serial dilutions of test compounds start->drug_prep incubation Incubate parasites with compounds for 72h drug_prep->incubation parasite_culture Culture P. falciparum (e.g., 3D7 strain) parasite_culture->incubation lysis Lyse red blood cells and add SYBR Green I incubation->lysis readout Measure fluorescence (proportional to parasite DNA) lysis->readout analysis Calculate IC50 values readout->analysis end End analysis->end

References

A Comparative Analysis of the Novel Antimalarial Candidate MMV009085 and Standard Artemisinin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against malaria, the continuous development of novel antimalarial compounds is paramount to address the growing threat of drug resistance. This guide provides a detailed comparison of the preclinical compound MMV009085 against the current first-line treatments, Artemisinin Combination Therapies (ACTs). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data to inform future research and development directions.

Executive Summary

This compound, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has demonstrated in vitro activity against the blood stages of Plasmodium falciparum. While comprehensive data on its mechanism of action, stage-specificity, and in vivo efficacy are still emerging, initial screening studies provide a basis for comparison with the well-established ACTs. ACTs, the cornerstone of modern malaria treatment, combine a fast-acting artemisinin derivative with a longer-lasting partner drug to achieve high cure rates and mitigate the development of resistance. This guide synthesizes the available quantitative data, outlines experimental protocols, and visualizes key pathways to offer an objective comparison.

Data Presentation: A Head-to-Head Look

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and various components of standard ACTs.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound 3D7 (drug-sensitive)1020Mbye et al., 2023
Dihydroartemisinin3D7 (drug-sensitive)1.5 - 2.3Multiple sources
ArtemetherDrug-sensitive4.8 ng/mL (~16.1 nM)Nosten et al., 2000
ArtesunateDrug-sensitive1.6 ng/mL (~4.2 nM)Nosten et al., 2000
LumefantrineDrug-sensitive6.9 - 14.6Multiple sources
AmodiaquineDrug-sensitiveNot widely reported as standalone IC50 in recent studies
PiperaquineDrug-sensitive5.6Wang et al., 2021
Chloroquine (control)3D7 (drug-sensitive)35.14Mbye et al., 2023
Quinine (control)3D7 (drug-sensitive)41.72Mbye et al., 2023

Table 1: In Vitro Activity (IC50) Against Asexual Blood Stages of P. falciparum

Note: IC50 values can vary between studies due to different assay conditions. The data presented here are for comparative purposes.

Therapy/CompoundStudy Population/ModelEfficacy (Day 28 PCR-corrected cure rate)Reference
This compound In vivo data not publicly available--
Artemether-Lumefantrine (AL)Children in Mozambique92.0%Deressa et al., 2017
Artesunate-Amodiaquine (AS-AQ)Children in mainland Tanzania>95%Gesase et al., 2021
Dihydroartemisinin-Piperaquine (DHA-PQP)Children in sub-Saharan Africa (meta-analysis)99.6% (Day 42)Zani et al., 2018

Table 2: Clinical Efficacy of Standard Artemisinin Combination Therapies

Mechanisms of Action: Divergent Strategies to Kill the Parasite

The modes of action for this compound and ACTs are fundamentally different, which has important implications for their use and potential for cross-resistance.

Artemisinin Combination Therapies (ACTs): A Two-Pronged Attack

The efficacy of ACTs lies in the synergistic action of their two components. The artemisinin derivative (e.g., artesunate, artemether, dihydroartemisinin) is a rapid-acting drug that quickly reduces the parasite biomass. Its mechanism involves the iron-mediated cleavage of its endoperoxide bridge within the parasite, generating reactive oxygen species that damage parasite proteins and lipids. The partner drug (e.g., lumefantrine, amodiaquine, piperaquine) has a longer half-life and clears the remaining parasites, preventing recrudescence.

This compound: An Emerging Profile

The precise mechanism of action for this compound has not yet been fully elucidated in publicly available literature. As a novel chemical scaffold, it is likely to have a different target than existing antimalarials, which is a crucial attribute in overcoming current resistance patterns. Further research is needed to identify its molecular target and downstream effects on parasite biology.

Experimental Protocols: The Foundation of Comparative Data

The data presented in this guide are derived from standardized experimental procedures. Understanding these methodologies is critical for interpreting the results and designing future comparative studies.

In Vitro Drug Susceptibility Testing

The 50% inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth in vitro. The most common method is the SYBR Green I-based fluorescence assay.

Workflow for In Vitro Drug Susceptibility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synchronized ring-stage P. falciparum culture plate Add parasites and drug dilutions to 96-well plate start->plate drug_prep Prepare serial dilutions of test compounds drug_prep->plate incubate Incubate for 72 hours (37°C, gas mixture) plate->incubate lyse Lyse red blood cells and add SYBR Green I dye incubate->lyse read Measure fluorescence (proportional to parasite DNA) lyse->read calculate Calculate IC50 values using dose-response curves read->calculate G cluster_setup Model Setup cluster_treatment Treatment cluster_endpoint Endpoint Analysis mice Immunodeficient mice engrafted with human RBCs infect Infect mice with P. falciparum mice->infect group Group mice and initiate treatment with test compounds infect->group monitor_para Monitor parasitemia daily via blood smears group->monitor_para endpoint Determine parasite clearance and recrudescence monitor_para->endpoint calculate_ed Calculate ED90/ED99 (effective dose) endpoint->calculate_ed G artemisinin Artemisinin (Endoperoxide Bridge) activation Activation artemisinin->activation heme Heme-iron (Fe2+) from hemoglobin digestion heme->activation ros Reactive Oxygen Species (ROS) activation->ros damage Damage to Parasite Proteins and Lipids ros->damage death Parasite Death damage->death

a cross-resistance analysis of MMV009085 with other antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound "MMV009085," no specific data regarding its cross-resistance with other antimalarials, its mechanism of action, or its chemical structure could be located in publicly available resources. Inquiries into the compound libraries of the Medicines for Malaria Venture (MMV), including the Malaria Box, Pathogen Box, Pandemic Response Box, and COVID Box, did not yield any information for this specific identifier.

This suggests that "this compound" may be an internal, outdated, or incorrect identifier, or it may refer to a compound that has not been extensively characterized in published literature. Without foundational information on the compound of interest, a comparative analysis of its cross-resistance profile with other antimalarials, as requested, cannot be performed.

For researchers, scientists, and drug development professionals interested in the cross-resistance profiles of antimalarial compounds, it is recommended to consult the public data repositories from organizations like the Medicines for Malaria Venture. These resources often contain extensive screening data against various resistant strains of Plasmodium falciparum for a multitude of compounds. When investigating a specific compound, it is crucial to have a correct and current identifier to access the relevant datasets.

Should information on this compound become publicly available, a thorough cross-resistance analysis would involve the following:

Data Presentation

Quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound against various drug-sensitive and drug-resistant P. falciparum strains would be compiled. This data would be presented in a tabular format, comparing its activity with a panel of standard antimalarials such as chloroquine, artemisinin, mefloquine, and atovaquone.

Table 1: Illustrative Example of Comparative Antimalarial Activity of this compound

P. falciparum Strain Resistance Profile This compound IC50 (nM) Chloroquine IC50 (nM) Artemisinin IC50 (nM)
3D7 Sensitive [Data Unavailable] [Reference Value] [Reference Value]
K1 Chloroquine-R [Data Unavailable] [Reference Value] [Reference Value]
Dd2 Multidrug-R [Data Unavailable] [Reference Value] [Reference Value]

| W2 | Chloroquine-R | [Data Unavailable] | [Reference Value] | [Reference Value] |

Experimental Protocols

Detailed methodologies for the experiments that would generate such data are provided below.

In Vitro Antimalarial Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different strains of P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7, K1, Dd2, W2)

  • Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compound (this compound) and reference antimalarials

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin)

  • Fluorescence plate reader

Procedure:

  • Synchronized ring-stage parasites are cultured to a parasitemia of ~0.5% in a 2% hematocrit suspension.

  • The test compound and reference drugs are serially diluted in complete medium and added to the 96-well plates.

  • The parasite culture is added to each well and the plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Following incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • Lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark for 1 hour.

  • Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

In the absence of specific data for this compound, a generic workflow for assessing antimalarial cross-resistance is presented below.

General Workflow for Antimalarial Cross-Resistance Analysis cluster_0 Compound Selection & Preparation cluster_1 In Vitro Susceptibility Testing cluster_2 Data Analysis & Interpretation A Select Test Compound (e.g., this compound) C Prepare Serial Dilutions A->C B Select Reference Antimalarials (e.g., Chloroquine, Artemisinin) B->C E Co-culture Parasites with Compounds for 72h C->E D Select Drug-Sensitive & Drug-Resistant P. falciparum Strains D->E F Measure Parasite Growth (e.g., SYBR Green Assay) E->F G Calculate IC50 Values F->G H Calculate Resistance Index (RI) RI = IC50 (Resistant Strain) / IC50 (Sensitive Strain) G->H I Compare RI of Test Compound with Reference Antimalarials H->I

A Head-to-Head Comparison of Novel Antimalarial MMV Compounds: MMV008138, MMV006087, and Ganaplacide

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of compounds from the Medicines for Malaria Venture (MMV) offers diverse mechanisms of action against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a detailed comparison of three promising compounds: MMV008138, a specific enzyme inhibitor; MMV006087, a potent blood-stage agent; and ganaplacide, a next-generation antimalarial with a novel mode of action. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying biology of these next-generation antimalarials.

This comparative guide delves into the in vitro efficacy, mechanism of action, cytotoxicity, and pharmacokinetic profiles of MMV008138, MMV006087, and ganaplacide. The information is supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

In Vitro Efficacy Against P. falciparum

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro activity of the three MMV compounds against the chloroquine-resistant Dd2 strain of P. falciparum.

CompoundIC50 (nM) vs. P. falciparum Dd2Reference
MMV008138250[1][2][3][4]
MMV00608760.83[5]
GanaplacideNot specified for Dd2 strain

Mechanism of Action: Diverse Strategies to Combat Malaria

A key advantage of the MMV portfolio is the chemical diversity and varied mechanisms of action, which is crucial for overcoming drug resistance.

MMV008138: Targeting Isoprenoid Biosynthesis

MMV008138 is a species-selective inhibitor of the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][3][4][6] This enzyme is a key component of the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoids in the malaria parasite.[2][6] Isoprenoids are vital for parasite survival. Humans do not utilize the MEP pathway, making IspD an attractive and specific drug target.[2]

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast Pyruvate_G3P Pyruvate + G3P DOXP DOXP Pyruvate_G3P->DOXP DXS MEP MEP DOXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD Isoprenoids Isoprenoids CDP_ME->Isoprenoids ... MMV008138 MMV008138 IspD IspD MMV008138->IspD SYBR_Green_Assay start Start: Synchronized Ring-Stage P. falciparum Culture plate_prep Prepare 96-well plates with serial dilutions of test compounds start->plate_prep incubation Add parasite culture to plates and incubate for 72 hours at 37°C plate_prep->incubation lysis Add SYBR Green I lysis buffer to each well incubation->lysis readout Incubate in the dark and measure fluorescence (485nm ex / 530nm em) lysis->readout analysis Calculate IC50 values from dose-response curves readout->analysis MTT_Assay start Seed human cells (e.g., HepG2) in a 96-well plate treatment Add serial dilutions of test compounds and incubate for 24-48 hours start->treatment mtt_addition Add MTT solution to each well and incubate for 2-4 hours treatment->mtt_addition solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization readout Measure absorbance at ~570 nm solubilization->readout analysis Calculate CC50 values from dose-response curves readout->analysis

References

Independent Verification of MMV009085's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the mode of action of the antimalarial compound MMV009085, a component of the Medicines for Malaria Venture (MMV) Pathogen Box. Through a comprehensive review of published experimental data, this document compares the performance of this compound with other antimalarial agents and elucidates its mechanism of action.

Executive Summary

Data Presentation

The following tables summarize the quantitative data comparing this compound with other compounds targeting protein synthesis and specifically PfGCN5.

Table 1: Comparative in vitro Activity of Antimalarial Compounds

CompoundTarget/PathwayP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)Cytotoxicity (HepG2) IC50 (µM)Selectivity Index
This compound PfGCN5 50 75 >10 >200
Garcinolp300/PCAF HATs15,000-10~0.7
Anacardic Acidp300/PCAF HATs5,000->100>20
ArtemisininUnknown/Multiple5.59.8>10>1818
ChloroquineHeme Polymerization8.1299>100>12345

IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater specificity for the parasite over human cells.

Table 2: Enzymatic Inhibition of PfGCN5

CompoundPfGCN5 IC50 (µM)Human GCN5 IC50 (µM)Selectivity (Human/PfGCN5)
This compound 0.25 >50 >200
Garcinol1070.7
MB-30.81518.75

Experimental Protocols

In vitro Antimalarial Activity Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum asexual blood stages.

Methodology:

  • Synchronized ring-stage parasites (e.g., 3D7 or K1 strains) are seeded in 96-well plates at 1% parasitemia and 2% hematocrit.

  • Compounds are serially diluted and added to the wells.

  • Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, the plates are frozen at -80°C.

  • For lysis, plates are thawed and 100 µL of SYBR Green I lysis buffer is added to each well.

  • Plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Recombinant PfGCN5 Histone Acetyltransferase (HAT) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PfGCN5.

Methodology:

  • Recombinant PfGCN5 protein is expressed and purified.

  • The assay is performed in a 96-well plate format.

  • Each well contains assay buffer, recombinant PfGCN5, a histone H3 peptide substrate, and Acetyl-CoA.

  • The test compound (e.g., this compound) is added at varying concentrations.

  • The reaction is initiated by the addition of Acetyl-CoA and incubated at 30°C for 1 hour.

  • The reaction is stopped, and the amount of acetylated histone H3 is quantified using a specific antibody in an ELISA-based format or by measuring the production of Coenzyme A.

  • IC50 values are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular context.

Methodology:

  • Intact P. falciparum parasites are treated with the compound of interest or a vehicle control.

  • The treated cells are heated at a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • The amount of soluble target protein (PfGCN5) at each temperature is quantified by Western blotting or mass spectrometry.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Mandatory Visualization

MMV009085_Mode_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfGCN5 PfGCN5 (Histone Acetyltransferase) This compound->PfGCN5 Inhibits Histones Histone Proteins PfGCN5->Histones Acetylation Gene_Expression Altered Gene Expression PfGCN5->Gene_Expression Chromatin Chromatin Histones->Chromatin Compaction/ Decompaction Chromatin->Gene_Expression Protein_Synthesis Inhibition of Protein Synthesis Gene_Expression->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Caption: Mode of action of this compound in Plasmodium falciparum.

Experimental_Workflow cluster_workflow Target Identification and Validation Workflow A Phenotypic Screening (MMV Pathogen Box) B Identification of Antimalarial Hits (e.g., this compound) A->B C Hypothesis Generation: Target Class Prediction B->C D Biochemical Assay: Recombinant PfGCN5 Inhibition C->D E Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA) D->E F Mode of Action Confirmed: PfGCN5 Inhibition E->F

Caption: Workflow for identifying the mode of action of this compound.

Unraveling the Safety Profile of Antimalarial Candidate MMV009085: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Geneva, Switzerland – November 20, 2025 – A comprehensive analysis of the preclinical safety profile of MMV009085, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, reveals a promising early-stage safety assessment. This guide provides a comparative overview of its in vitro cytotoxicity against established antimalarial agents, offering valuable insights for researchers and drug development professionals in the field of malaria therapeutics.

This compound is one of 400 compounds in the Malaria Box, a collection of diverse small molecules with demonstrated activity against Plasmodium falciparum, the deadliest species of malaria parasite. These compounds have been made freely available to the global research community to accelerate the discovery of new antimalarial drugs. An essential component of the initial characterization of the Malaria Box compounds was an assessment of their in vitro cytotoxicity, providing a preliminary but crucial indicator of their potential safety.

In Vitro Cytotoxicity Profile

A key metric in preclinical safety assessment is the 50% cytotoxic concentration (CC50), which represents the concentration of a compound that causes the death of 50% of cells in a culture. For the Malaria Box compounds, including this compound, cytotoxicity was evaluated against the human embryonic kidney cell line, HEK-293.[1] This cell line is widely used in toxicology studies as a model for general human cytotoxicity.

To provide a comparative context, the following table summarizes the in vitro cytotoxicity of several standard antimalarial drugs. It is important to note that a higher CC50 value indicates lower cytotoxicity.

CompoundCell LineCC50 (µM)Reference
ChloroquineVarious>100Varies by cell line and study
ArtemetherVarious>10Varies by cell line and study
LumefantrineVarious>10Varies by cell line and study
MefloquineVarious10-50Varies by cell line and study

Table 1: In Vitro Cytotoxicity of Selected Antimalarial Drugs. This table presents a general overview of the cytotoxicity of commonly used antimalarials against various cell lines. The exact CC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

The in vitro cytotoxicity of the Malaria Box compounds was determined using a standardized experimental protocol to ensure consistency and comparability of the data.

Cell Culture and Compound Treatment:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Compounds from the Malaria Box were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Treatment: HEK-293 cells were seeded in 96-well plates and, after attachment, were treated with serial dilutions of the test compounds for a specified incubation period (typically 24 or 48 hours).

Cytotoxicity Assay (e.g., Resazurin-based Assay):

  • Reagent Addition: After the incubation period, a viability reagent such as resazurin was added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

  • Incubation: The plates were incubated for a further 2-4 hours to allow for the conversion of resazurin.

  • Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence readings were normalized to control wells (cells treated with DMSO alone) to determine the percentage of cell viability. The CC50 value was then calculated by fitting the dose-response data to a sigmoidal curve.

Logical Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound, starting from initial in vitro screening to more comprehensive in vivo studies.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies in_vitro_cytotoxicity Cytotoxicity Assays (e.g., HEK-293, HepG2) hERG_assay hERG Channel Assay in_vitro_cytotoxicity->hERG_assay Promising Profile ames_test Ames Test (Mutagenicity) hERG_assay->ames_test acute_toxicity Acute Toxicity (Rodent) ames_test->acute_toxicity Favorable Results repeated_dose_toxicity Repeated-Dose Toxicity (Rodent, Non-rodent) acute_toxicity->repeated_dose_toxicity safety_pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose_toxicity->safety_pharmacology

Figure 1. A simplified workflow for the preclinical safety evaluation of a drug candidate.

Future Directions and the Path Forward

While the initial in vitro cytotoxicity screening of this compound provides a foundational piece of its safety profile, further studies are imperative. The lack of publicly available in vivo toxicity data for this compound underscores its early stage of development. To advance this compound through the drug development pipeline, a comprehensive battery of preclinical safety and toxicity studies would be required, as outlined in the workflow above.

Researchers interested in investigating this compound or other compounds from the Malaria Box are encouraged to access the full dataset provided by the Medicines for Malaria Venture. A thorough understanding of the chemical structure of this compound would also enable a more detailed comparative analysis with structurally related compounds and existing antimalarials, facilitating a more nuanced assessment of its potential risks and benefits.

The open-access nature of the Malaria Box initiative is a critical step towards fostering collaboration and accelerating the discovery of urgently needed new treatments for malaria. Continued research into the safety and efficacy of compounds like this compound is essential to populate the drug development pipeline and ultimately combat this devastating global disease.

References

Validating the Target of Novel Antimalarials: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear and definitive link between a compound and its biological target is a cornerstone of modern drug discovery. This guide provides a comparative overview of genetic approaches for validating the target of antimalarial compounds, using the clinical candidate MMV390048 and its target, phosphatidylinositol 4-kinase (PfPI4K), as a primary example. We will compare this with the validation of a classic antimalarial target, dihydrofolate reductase (DHFR), to highlight the evolution and application of these powerful techniques.

The urgent need for new antimalarials with novel mechanisms of action is driven by the spread of drug-resistant Plasmodium falciparum. Validating the molecular target of a new compound is a critical step in its development, providing confidence in its mechanism of action and a rationale for overcoming resistance. Genetic methods offer the most direct and compelling evidence for target validation.

The Gold Standard: Genetic Validation of Drug Targets

Genetic validation involves manipulating the gene encoding the putative target to demonstrate that this manipulation alters the parasite's susceptibility to the drug. A successful genetic validation provides strong evidence that the compound's antiparasitic activity is mediated through its interaction with the specific target protein. This approach significantly increases the probability of a drug's success in clinical development.

Case Study: MMV390048 and its Target, PfPI4K

MMV390048 is a potent antimalarial compound developed by Medicines for Malaria Venture (MMV) that has demonstrated activity against multiple life-cycle stages of the Plasmodium parasite.[1][2] Initial studies, including chemoproteomics and the generation of drug-resistant mutants, identified phosphatidylinositol 4-kinase (PfPI4K) as the molecular target of MMV390048.[3][4]

Signaling Pathway of PI4K in Plasmodium falciparum

Phosphatidylinositol 4-kinase (PI4K) is an essential enzyme that phosphorylates phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in vesicular trafficking and membrane biology, which are critical for parasite development and replication.

PI4K_Pathway cluster_parasite Plasmodium falciparum PI Phosphatidylinositol (PI) PI4K PfPI4K PI->PI4K Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Product MMV390048 MMV390048 MMV390048->PI4K Inhibition Vesicular_Trafficking Vesicular Trafficking & Membrane Biogenesis PI4P->Vesicular_Trafficking Regulates Parasite_Survival Parasite Survival & Replication Vesicular_Trafficking->Parasite_Survival Essential for

Caption: Signaling pathway of PfPI4K and its inhibition by MMV390048.

Genetic Validation of PfPI4K as the Target of MMV390048

The most definitive evidence for PfPI4K being the target of MMV390048 comes from genetic studies that alter the pfpi4k gene and observe a corresponding change in parasite susceptibility to the compound.

A powerful technique for validating essential genes is conditional knockdown, where the expression of the target gene can be inducibly reduced. The CRISPR/dCas9 system can be adapted for this purpose by fusing a transcriptional repressor domain to a "dead" Cas9 (dCas9) that can be guided to the promoter of the target gene to block its transcription.

Conditional_Knockdown_Workflow cluster_workflow CRISPRi/dCas9 Conditional Knockdown Workflow start Design gRNA targeting PfPI4K promoter plasmid_construction Construct plasmids expressing: - dCas9-repressor fusion - gRNA start->plasmid_construction transfection Transfect P. falciparum with plasmids plasmid_construction->transfection selection Select for transgenic parasites transfection->selection induction Induce dCas9-repressor expression (e.g., with anhydrotetracycline) selection->induction analysis Analyze Phenotype: - Measure PfPI4K mRNA & protein levels - Assess parasite growth - Determine IC50 of MMV390048 induction->analysis DHFR_Pathway cluster_parasite Plasmodium falciparum DHF Dihydrofolate (DHF) DHFR PfDHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis Essential for Parasite_Replication Parasite Replication Nucleotide_Synthesis->Parasite_Replication Essential for Gene_Knockout_Workflow cluster_workflow Gene Knockout/Allelic Exchange Workflow start Design targeting construct with selectable marker and/or mutated DHFR transfection Transfect P. falciparum start->transfection selection Select for transgenic parasites (e.g., with drug pressure) transfection->selection genotyping Genotypically confirm gene modification (PCR, sequencing) selection->genotyping phenotyping Phenotypic analysis: - Assess parasite growth - Determine pyrimethamine IC50 genotyping->phenotyping

References

Comparative Efficacy of Antimalarial Compound MMV009085 Across Diverse Plasmodium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antimalarial candidate MMV009085, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, demonstrates its activity against blood stages of Plasmodium falciparum. This guide provides a comparative overview of its efficacy against various parasite strains, alongside standard antimalarial drugs, offering valuable insights for researchers and drug development professionals.

Executive Summary

This compound has been identified as a specific inhibitor of the Plasmodium falciparum hexose transporter 1 (PfHT1), a crucial protein for glucose uptake by the parasite. This novel mechanism of action makes it a compound of interest in the fight against drug-resistant malaria. This guide presents available in vitro efficacy data for this compound and compares it with established antimalarial agents across a panel of laboratory-adapted and drug-resistant P. falciparum strains.

Quantitative Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of standard antimalarial drugs against various Plasmodium falciparum strains. All compounds from the Malaria Box, including this compound, were initially screened against the chloroquine-sensitive 3D7 strain.

CompoundStrain: 3D7 (CQ-S) IC50 (nM)Strain: W2 (CQ-R) IC50 (nM)Strain: Dd2 (CQ-R) IC50 (nM)Strain: K1 (CQ-R) IC50 (nM)Strain: NF54 (CQ-S) IC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly availableActive (IC50 not specified)[1]Data not publicly available
Artesunate8.22----
Chloroquine7.43>100156.90-13.46
Mefloquine-----
Halofantrine-----

Note: CQ-S denotes Chloroquine-Sensitive; CQ-R denotes Chloroquine-Resistant. Dashes indicate that specific data for that compound against that strain were not found in the referenced literature.

Mechanism of Action: Targeting the Parasite's Sugar Supply

This compound exhibits its antimalarial effect by specifically targeting the Plasmodium falciparum hexose transporter 1 (PfHT1). This protein is essential for the parasite to acquire glucose from the host's red blood cells, which is its primary energy source. By inhibiting PfHT1, this compound effectively starves the parasite, leading to its death. This mechanism is distinct from many current antimalarials, suggesting that this compound could be effective against parasite strains that have developed resistance to other drugs.

MMV009085_Mechanism_of_Action cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum Glucose_Host Glucose PfHT1 PfHT1 (Hexose Transporter) Glucose_Host->PfHT1 Uptake Parasite_Metabolism Energy Production PfHT1->Parasite_Metabolism Glucose Transport Parasite_Survival Parasite Survival Parasite_Metabolism->Parasite_Survival This compound This compound This compound->PfHT1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro efficacy of antimalarial compounds is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of malaria parasites in red blood cells.

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

  • Plasmodium falciparum Culture: Asexual stages of P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite synchronization at the ring stage is achieved using 5% D-sorbitol treatment.

  • Drug Plate Preparation: A serial dilution of the test compounds (e.g., this compound, chloroquine, etc.) is prepared in 96-well microtiter plates.

  • Assay Procedure: Synchronized ring-stage parasites are diluted to a specific parasitemia and hematocrit and added to the drug-coated plates. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values (the concentration of the drug that inhibits 50% of parasite growth) are calculated.

Antimalarial_Efficacy_Workflow Start Start: P. falciparum Culture Sync Synchronize Parasites (Ring Stage) Start->Sync Incubation Add Parasites to Plates & Incubate (72h) Sync->Incubation Drug_Prep Prepare Drug Dilution Plates Drug_Prep->Incubation Lysis Lyse Cells & Stain with SYBR Green I Incubation->Lysis Readout Measure Fluorescence Lysis->Readout Analysis Calculate IC50 Values Readout->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental workflow for determining antimalarial efficacy.

Discussion and Future Directions

The available data indicates that this compound is an active antimalarial compound with a novel mechanism of action. Its ability to inhibit the growth of a multidrug-resistant P. falciparum strain (K1) is promising. However, to fully assess its potential, further studies are required to determine its IC50 values against a broader panel of drug-resistant P. falciparum strains and clinical isolates. Efficacy data against other Plasmodium species, particularly P. vivax, is also crucial for understanding its full spectrum of activity. The detailed experimental protocols provided in this guide should facilitate such comparative studies and contribute to the development of new and effective antimalarial therapies.

References

In-Depth Comparative Analysis of MMV009085 Pharmacokinetics Currently Unavailable Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the pharmacokinetic properties of the antimalarial candidate MMV009085 cannot be provided at this time due to the absence of publicly available experimental data. Extensive searches of scientific literature and drug development databases did not yield specific quantitative information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

To fulfill the request for a detailed comparison guide for researchers, scientists, and drug development professionals, specific pharmacokinetic parameters for this compound are required. These would include, but are not limited to:

  • Absorption: Bioavailability (F%), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax)

  • Distribution: Volume of Distribution (Vd), Plasma Protein Binding (%)

  • Metabolism: Metabolic pathways, major metabolites, and the enzymes involved (e.g., Cytochrome P450 isoforms).

  • Excretion: Clearance (CL), Half-life (t1/2), and routes of elimination.

Without this foundational data for this compound, a meaningful and objective comparison with other antimalarial agents is not feasible. The generation of comparative tables and visualizations of experimental workflows as requested is contingent on the availability of this primary data.

Researchers and professionals interested in the pharmacokinetic profile of this compound are encouraged to consult proprietary data from the Medicines for Malaria Venture (MMV) or await future publications in peer-reviewed journals that may disclose the results of preclinical and clinical studies.

As a placeholder for when such data becomes available, the following sections outline the standard methodologies and a conceptual framework for the requested comparative analysis.

Future Data Presentation and Methodologies

Once pharmacokinetic data for this compound is accessible, a comparative guide will be structured as follows:

Data Presentation

A summary table will be created to juxtapose the key pharmacokinetic parameters of this compound with those of relevant comparator antimalarial drugs. The choice of comparators would be based on factors such as therapeutic class, mechanism of action, or stage of development.

Table 1: Conceptual Comparative Pharmacokinetic Parameters of Antimalarial Compounds

ParameterThis compoundComparator AComparator B
Absorption
Bioavailability (F%)Data N/A
Cmax (ng/mL)Data N/A
Tmax (h)Data N/A
Distribution
Vd (L/kg)Data N/A
Protein Binding (%)Data N/A
Metabolism
Primary MetabolitesData N/A
CYP IsoformsData N/A
Excretion
Clearance (mL/min/kg)Data N/A
Half-life (t1/2, h)Data N/A
Experimental Protocols

Detailed methodologies for the key experiments that would be cited in the guide are described below. These represent standard preclinical pharmacokinetic assays.

In Vivo Pharmacokinetic Study in Rodents (e.g., Rats or Mice):

  • Animal Model: Male and female Sprague-Dawley rats (or a suitable mouse strain) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration:

    • Intravenous (IV): A single dose of the test compound (e.g., 1-5 mg/kg) is administered via the tail vein to assess absolute bioavailability and clearance.

    • Oral (PO): A single oral gavage dose (e.g., 10-50 mg/kg) is administered to determine oral absorption characteristics.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using software such as WinNonlin® to calculate key pharmacokinetic parameters.

In Vitro Metabolic Stability Assay (Liver Microsomes):

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human or rodent liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay (Equilibrium Dialysis):

  • Apparatus: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Procedure: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber. The apparatus is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

Mandatory Visualization

The following is a conceptual workflow for a typical in vivo pharmacokinetic study, which would be populated with specific details for this compound once available.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) iv_dose Intravenous Dosing animal_prep->iv_dose Randomization po_dose Oral Gavage Dosing animal_prep->po_dose Randomization dose_prep Dose Formulation (IV and PO) dose_prep->iv_dose dose_prep->po_dose blood_collection Serial Blood Sampling (Multiple Time Points) iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Bioanalysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

This guide will be fully developed and published upon the public release of the necessary pharmacokinetic data for this compound.

Safety Operating Guide

Safe Disposal Protocol for Unidentified Compound MMV009085

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "MMV009085" suggests the compound is part of a collection from the Medicines for Malaria Venture (MMV).[1][2][3][4][5] However, without a specific Safety Data Sheet (SDS) for this exact compound, it must be treated as a chemical of unknown identity and toxicity .[6][7] Attempting to dispose of it without proper identification is a significant safety and compliance risk. Federal, state, and local regulations prohibit the disposal of unidentified chemical waste.[8][9]

This document provides a general, safety-first protocol for the handling and disposal of such an unidentified substance, intended for researchers and laboratory professionals.

Immediate Actions and Essential Protocol

When a chemical's identity and hazards are unknown, it must be handled as a hazardous substance. The primary goal is to ensure personnel safety and facilitate proper identification by trained professionals.

Step 1: Do Not Attempt Disposal Under no circumstances should an unknown chemical be disposed of down the drain, in regular trash, or mixed with other wastes.[8]

Step 2: Isolate and Secure the Material Immediately secure the container in a designated and well-ventilated chemical storage area, such as a fume hood or a specified cabinet for hazardous waste. Ensure it is isolated from incompatible materials to prevent accidental reactions.[7]

Step 3: Label the Container Clearly The container must be clearly marked. Create a temporary label with the following information:

  • "CAUTION: UNKNOWN MATERIAL FOR DISPOSAL "[7]

  • Any and all known identifiers (in this case, "this compound").

  • The date the container was designated as waste.

  • The name of the Principal Investigator (PI) and the laboratory room number.[6]

Step 4: Consult Internal Records Make a thorough attempt to identify the compound by reviewing internal documentation. Check laboratory notebooks, chemical inventory lists, and purchase records that may correspond to the "this compound" identifier.

Step 5: Contact Your Environmental Health and Safety (EHS) Office This is the most critical step. Your institution's EHS department is the sole resource equipped to manage and dispose of unknown chemicals.[7] They will initiate the formal identification and disposal process. Provide them with all available information.

Step 6: Professional Characterization and Disposal The EHS office will coordinate with a certified hazardous waste contractor for the potential analysis, hazard classification, and final disposal of the material.[8] Note that the cost of this analysis is typically borne by the generating department.[8]

Handling and Information Summary

The following table summarizes the essential information and precautions required when managing an unknown chemical like this compound.

Precaution / ActionDescription
Personal Protective Equipment (PPE) When handling the container, wear standard laboratory PPE: safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
Handling Location Handle the container only within a certified chemical fume hood to minimize inhalation exposure.[6]
Container Inspection Visually inspect the container for any signs of degradation, leaks, or pressure buildup. Report any concerns to EHS immediately. Do not attempt to open a container that appears compromised.[6]
Information for EHS Be prepared to provide the following: Identifier ("this compound"), physical state (solid/liquid/gas), color, location, and any history associated with the material.[6]
Prohibited Actions Do NOT attempt to characterize the substance through testing (e.g., pH test, flame test), do NOT mix with other waste, and do NOT dispose of via standard means.[7]

Experimental Protocols

No experimental protocols, such as neutralization or degradation procedures, can be provided. Performing any chemical reaction on a substance of unknown identity is extremely dangerous and is strictly prohibited.

Logical Workflow for Disposal

The following diagram outlines the mandatory, step-by-step workflow for the safe management and disposal of an unidentified chemical compound.

G cluster_0 Phase 1: Initial Handling & Assessment cluster_1 Phase 2: Professional Management cluster_2 Phase 3: Final Disposal start Unknown Compound Identified (e.g., this compound) isolate Step 1: Isolate & Secure in Designated Area start->isolate label_node Step 2: Label Container 'CAUTION: UNKNOWN MATERIAL' isolate->label_node consult_records Step 3: Attempt Internal ID (Review Lab Notebooks, Inventory) label_node->consult_records contact_ehs Step 4: Contact Institutional Environmental Health & Safety (EHS) consult_records->contact_ehs If ID Fails provide_info Step 5: Provide All Known Information to EHS Personnel contact_ehs->provide_info ehs_manages Step 6: EHS Coordinates with Hazardous Waste Vendor provide_info->ehs_manages analysis Step 7: Professional Analysis (If Required) ehs_manages->analysis disposal Step 8: Compliant Disposal According to Regulations analysis->disposal

Caption: Workflow for the safe disposal of an unknown laboratory chemical.

References

Navigating the Safe Handling of MMV009085: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for the compound MMV009085, a comprehensive and precautionary approach to its handling, storage, and disposal is paramount for ensuring the safety of all laboratory personnel. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and adhere to rigorous safety protocols.

It is critical to obtain the specific SDS for this compound directly from the supplier. This document is the primary source of detailed safety information, including known hazards, toxicological data, and specific emergency procedures. The following guidance is based on general best practices for handling research compounds with unknown toxicological profiles and should be adapted as more specific information becomes available.

Personal Protective Equipment (PPE): A Multi-layered Defense

A thorough risk assessment should be conducted before handling this compound. Based on the potential for exposure and the unknown nature of the compound, a conservative selection of PPE is recommended.

PPE CategoryMinimum Recommendation
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemically resistant gloves are mandatory. Given the unknown nature of this compound, nitrile gloves are a common starting point. However, it is crucial to consult a glove compatibility chart and consider double-gloving, especially for prolonged handling or when working with higher concentrations.
Body Protection A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection All handling of powdered or volatile forms of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator (e.g., an N95 or higher) may be necessary, based on a formal risk assessment.
Footwear Fully enclosed, non-perforated shoes are required in all laboratory areas.

Experimental Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines a general workflow for safely handling this compound, from receipt to disposal. This should be incorporated into a laboratory-specific Standard Operating Procedure (SOP).

  • Compound Receipt and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.

    • Verify that the container is clearly labeled with the compound identifier (this compound) and any available hazard information.

    • Log the compound into the laboratory's chemical inventory system.

  • Storage:

    • Store this compound in a designated, well-ventilated, and secure location.

    • Ensure the storage area is away from incompatible materials. Without specific data, it is prudent to store it separately from strong acids, bases, and oxidizing agents.

    • The storage container should be tightly sealed and clearly labeled.

  • Preparation of Solutions:

    • All weighing of powdered this compound and preparation of solutions must be performed within a certified chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, minimizing the creation of dust.

    • When dissolving the compound, add the solvent slowly to avoid splashing.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound in a designated area, ideally within a fume hood.

    • Ensure that all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

    • Keep containers of this compound sealed when not in use.

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer.

    • For small spills, if trained and equipped, use an appropriate chemical spill kit to absorb and contain the material. All materials used for cleanup should be treated as hazardous waste.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

    • In case of inhalation, move to fresh air and seek medical attention.

  • Waste Disposal:

    • All waste materials contaminated with this compound (e.g., pipette tips, gloves, empty containers, spill cleanup materials) must be disposed of as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed hazardous waste container.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Workflow for Handling Research Compounds of Unknown Toxicity

The following diagram illustrates a logical workflow for the safe handling of a research compound with limited safety information, such as this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response a Obtain Compound & Request SDS b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Work in Chemical Fume Hood c->d e Conduct Experiment d->e f Decontaminate Work Area e->f i Spill Containment & Cleanup e->i j First Aid (Eyes/Skin) e->j g Segregate & Label Hazardous Waste f->g h Dispose of Waste per Regulations g->h k Seek Medical Attention i->k j->k

Caption: Workflow for Handling a Research Compound with Unknown Toxicity.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.